molecular formula C18H25NO3 B1382093 Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate CAS No. 1401966-71-9

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

カタログ番号: B1382093
CAS番号: 1401966-71-9
分子量: 303.4 g/mol
InChIキー: RYHXPJCANICSEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a useful research compound. Its molecular formula is C18H25NO3 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl 4-[(4-formylpiperidin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)16-6-4-14(5-7-16)12-19-10-8-15(13-20)9-11-19/h4-7,13,15H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHXPJCANICSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, a key building block in medicinal chemistry.

Chemical Identity and Structure

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a bifunctional organic molecule featuring a piperidine core, a protected benzoic acid moiety, and a reactive aldehyde group. Its unique structural arrangement makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the field of drug discovery.

Molecular Structure:

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate a b a->b c b->c d c->d e d->e g d->g f e->f f->a h g->h i h->i j h->j k j->k l j->l m l->m n l->n o n->o p n->p q p->q r p->r s r->s t r->t u t->u v t->v w v->w x v->x y x->y z x->z aa z->aa ab z->ab ac ab->ac ad ab->ad ae ad->ae af ad->af ag af->ag ah af->ah ai ah->ai aj ah->aj ak aj->ak al aj->al am al->am an al->an

Caption: Chemical structure of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the effective use of this compound in research and development.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1401966-71-9
Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
Appearance Colorless to White to Yellow Solid or Semi-solid or liquid or lump
Storage Conditions Inert atmosphere, store in freezer, under -20°C

Spectroscopic Data (Predicted)

Due to the limited availability of experimental data, the following spectroscopic information is based on computational predictions and analysis of structurally related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Signals expected in the range of 7.2-8.0 ppm, corresponding to the protons on the benzene ring.

    • Benzyl Protons: A singlet is anticipated around 3.5-3.7 ppm for the -CH2- group connecting the piperidine and benzoate moieties.

    • Piperidine Protons: A complex pattern of multiplets is expected between 1.5-3.0 ppm.

    • Aldehyde Proton: A characteristic singlet should appear downfield, typically between 9.5-10.0 ppm.

    • Tert-butyl Protons: A sharp singlet at approximately 1.5 ppm, integrating to nine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbons: The ester and aldehyde carbonyl carbons are expected to resonate in the regions of 165-175 ppm and 190-200 ppm, respectively.

    • Aromatic Carbons: Signals for the benzene ring carbons would appear between 120-140 ppm.

    • Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is predicted around 80 ppm, with the methyl carbons appearing near 28 ppm.

    • Piperidine and Benzyl Carbons: Resonances for these carbons are expected in the range of 25-65 ppm.

  • IR (Infrared) Spectroscopy:

    • C=O Stretching (Ester): A strong absorption band is predicted around 1710-1730 cm⁻¹.

    • C=O Stretching (Aldehyde): Another strong absorption is expected in the region of 1720-1740 cm⁻¹.

    • C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹.

    • C-H Stretching (Aliphatic): Medium to strong bands below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]+ is expected at m/z 303.4.

    • Common fragmentation patterns would likely involve the loss of the tert-butyl group (-57 amu) and cleavage at the benzylic position.

Synthesis and Reaction Mechanisms

The synthesis of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate can be achieved through a multi-step process, typically involving the protection of functional groups, followed by coupling and oxidation reactions. A plausible synthetic route is outlined below, based on established organic chemistry principles and analogous preparations found in the literature.[1]

Proposed Synthetic Pathway:

Synthesis_Pathway A Piperidin-4-ylmethanol B Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate A->B (Boc)2O, Base C Tert-butyl 4-formylpiperidine-1-carboxylate B->C Oxidation (e.g., PCC, Swern) E Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate C->E Nucleophilic Substitution D Tert-butyl 4-(bromomethyl)benzoate D->E

Caption: Proposed synthetic pathway for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Experimental Protocol: A Plausible Synthesis

This protocol is a conceptualized procedure based on analogous reactions.[1] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Protection of Piperidin-4-ylmethanol

  • Rationale: The secondary amine of piperidin-4-ylmethanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent steps.

  • Procedure:

    • Dissolve piperidin-4-ylmethanol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine or diisopropylethylamine.

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Work up the reaction by washing with aqueous solutions and purify the product, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, by column chromatography.

Step 2: Oxidation to the Aldehyde

  • Rationale: The primary alcohol is oxidized to the corresponding aldehyde. Mild oxidation conditions are crucial to avoid over-oxidation to the carboxylic acid.

  • Procedure (Swern Oxidation):

    • In a flask under an inert atmosphere, add oxalyl chloride to DCM and cool to -78°C.

    • Slowly add dimethyl sulfoxide (DMSO).

    • Add a solution of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in DCM.

    • After a short stirring period, add a hindered base like triethylamine.

    • Allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product.

    • Purify the resulting Tert-butyl 4-formylpiperidine-1-carboxylate.

Step 3: Coupling Reaction

  • Rationale: The protected piperidine aldehyde is coupled with a suitable benzoyl synthon via nucleophilic substitution.

  • Procedure:

    • Dissolve Tert-butyl 4-formylpiperidine-1-carboxylate and Tert-butyl 4-(bromomethyl)benzoate in an aprotic polar solvent like acetonitrile or dimethylformamide (DMF).

    • Add a non-nucleophilic base such as potassium carbonate.

    • Heat the reaction mixture and monitor its progress by TLC.

    • Upon completion, cool the reaction, filter off the base, and remove the solvent under reduced pressure.

    • Purify the final product, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate suggest its utility as a versatile building block in the synthesis of pharmaceutically active compounds.

  • Scaffold for Library Synthesis: The aldehyde functionality allows for a wide range of subsequent reactions, including reductive amination, Wittig reactions, and the formation of various heterocycles. This makes it an ideal starting material for the creation of diverse chemical libraries for high-throughput screening.

  • Linker for PROTACs and Other Conjugates: The bifunctional nature of the molecule, with a point of attachment on the piperidine nitrogen and a reactive aldehyde, makes it a candidate for use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other molecular conjugates.

  • Synthesis of Bioactive Molecules: The piperidine ring is a common feature in many centrally active drugs. The benzoyl moiety is also a key component of numerous pharmaceuticals. The combination of these features in a single, modifiable scaffold provides a valuable starting point for the synthesis of novel therapeutic agents. For instance, related piperidine-containing compounds have been investigated as intermediates in the synthesis of CDK9 inhibitors and Ibrutinib.[1]

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

GHS Pictogram:

  • GHS07 (Exclamation Mark)

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of a protected benzoic acid, a piperidine core, and a reactive aldehyde group allows for diverse synthetic transformations, making it an important tool for the construction of complex and potentially bioactive molecules. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic strategy, and an overview of its potential applications to aid researchers in its effective utilization.

References

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. Retrieved from [Link]

  • NextSDS. (n.d.). Tert-Butyl 4-((4-Formylpiperidin-1-Yl)Methyl)Benzoate. Retrieved from [Link]

  • ChemBK. (n.d.). Tert-Butyl 4-((4-(Hydroxymethyl)Piperidin-1-Yl)Methyl)Benzoate. Retrieved from [Link]

Sources

Structural Elucidation and NMR Characterization of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS: 1401966-71-9) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery[1][2]. Structurally, it features a formyl group primed for reductive amination and a tert-butyl ester that serves as a robust, orthogonal protecting group[2]. Accurate structural validation of this intermediate is critical, as impurities or structural isomerism can cascade into late-stage synthesis failures.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule. By deconstructing the molecular architecture into distinct spin systems and providing self-validating experimental protocols, this guide equips researchers with the necessary framework to ensure high-fidelity structural elucidation.

Molecular Architecture & Spin System Deconstruction

To accurately predict and assign the NMR spectra, the molecule must be divided into four distinct, non-interacting (or weakly interacting) spin systems. Understanding the causality behind these micro-environments is the foundation of expert spectral interpretation.

  • The Tert-Butyl Ester Moiety: Acts as a massive, equivalent 9-proton singlet. The ester oxygen heavily deshields the quaternary carbon, pushing it downfield in the 13 C spectrum.

  • The Para-Disubstituted Benzene Ring: Creates a classic AA′BB′ spin system (often simplified to an AB quartet or two doublets). The electron-withdrawing ester group deshields the ortho protons, while the benzylic methylene has a roughly neutral or mildly shielding effect.

  • The Benzylic Linkage: An isolated methylene (-CH 2​ -) group sandwiched between an aromatic ring and a piperidine nitrogen. The lack of adjacent protons renders this a sharp singlet, making it a critical diagnostic peak.

  • The 4-Formylpiperidine Ring: A complex aliphatic system. The nitrogen atom deshields the adjacent equatorial and axial protons at C2 and C6. The formyl group (-CHO) sits at the C4 position, presenting a highly deshielded aldehyde proton that exhibits weak vicinal coupling to the C4 axial proton.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum provides a quantitative map of the proton environments. The integration of the tert-butyl group (9H) serves as a self-validating internal standard. If the benzylic peak integrates to 2.00 relative to a 9.00 tert-butyl peak, the structural integrity of the ester-to-core ratio is confirmed.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)Int.Assignment Causality & Dynamics
CHO 9.65d1.51HHighly deshielded by the carbonyl oxygen; exhibits weak vicinal coupling to the C4 methine proton.
Ar-H (ortho to ester)7.95d8.02HStrongly deshielded by the anisotropic effect and electron-withdrawing nature of the ester carbonyl.
Ar-H (ortho to alkyl)7.38d8.02HMildly shielded relative to the ester side; standard aromatic environment.
Benzylic CH 2​ 3.52s-2HDeshielded by both the aromatic ring current and the electronegative piperidine nitrogen.
Pip-C2/C6 (eq)2.85m-2HEquatorial protons are deshielded by the C-C bond anisotropy of the piperidine ring.
Pip-C4 (ax)2.25m-1HShifted downfield relative to standard aliphatic protons due to the adjacent formyl group.
Pip-C2/C6 (ax)2.05m-2HShielded relative to their equatorial counterparts; typical for chair-conformation piperidines.
Pip-C3/C5 (eq)1.90m-2HStandard aliphatic ring protons.
Pip-C3/C5 (ax)1.65m-2HThe most shielded protons within the piperidine ring system.
t-Butyl CH 3​ 1.59s-9HHighly shielded, massive singlet. Serves as the primary integration reference point.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum is essential for validating the carbon skeleton, particularly the quaternary carbons which are invisible in standard 1 H NMR. The presence of two distinct carbonyl signals is the ultimate confirmation of the bifunctional nature of this molecule[2].

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality & Structural Logic
CHO (Formyl)204.0CHHighly deshielded sp2 carbon of the aldehyde.
COO (Ester)165.5CEster carbonyl. Shielded relative to the aldehyde due to resonance donation from the ester oxygen.
Ar-C (para to ester)143.5CQuaternary aromatic carbon attached to the benzylic methylene.
Ar-C (ipso to ester)130.8CQuaternary aromatic carbon directly attached to the ester carbonyl.
Ar-CH (ortho to ester)129.5CHAromatic methine carbons.
Ar-CH (ortho to alkyl)128.8CHAromatic methine carbons.
t-Butyl C (CH 3​ ) 3​ 80.8CQuaternary aliphatic carbon heavily deshielded by the adjacent ester oxygen.
Benzylic CH 2​ 62.8CH 2​ Deshielded by the adjacent nitrogen and aromatic ring.
Pip-C2/C6 52.5CH 2​ Adjacent to the electronegative piperidine nitrogen.
Pip-C4 48.2CHShifted downfield by the adjacent formyl group.
t-Butyl CH 3​ 28.2CH 3​ Primary alkyl carbons of the protecting group.
Pip-C3/C5 25.4CH 2​ Standard aliphatic ring carbons.

Standardized Acquisition Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following self-validating experimental workflow must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 15 mg (for 1 H) or 40 mg (for 13 C) of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated or manual tuning and matching for both 1 H and 13 C nuclei. Shim the magnetic field (Z1-Z5) until the solvent residual peak (CHCl 3​ at 7.26 ppm) has a line width at half-height of <1.0 Hz.

  • 1 H Acquisition: Set the pulse angle to 30°, relaxation delay ( d1 ) to 1.5 seconds, and acquire 16 scans. The 1.5s delay ensures complete relaxation of the tert-butyl protons, guaranteeing accurate integration.

  • 13 C Acquisition: Set the pulse angle to 30°, relaxation delay ( d1 ) to 2.0 seconds, and acquire 1024 scans with WALTZ-16 proton decoupling.

  • Processing: Apply a 0.3 Hz exponential line broadening function to the 1 H FID and a 1.0 Hz function to the 13 C FID prior to Fourier Transformation. Phase and baseline correct manually.

NMR_Workflow A 1. Sample Prep (CDCl3 + TMS) B 2. Probe Tuning & Shimming A->B C 3. 1D Acquisition (1H & 13C) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D E 5. FT & Phase Correction D->E

Step-by-step experimental workflow for comprehensive NMR acquisition and processing.

2D NMR Validation Strategy

While 1D NMR provides the foundational data, a self-validating system requires 2D NMR to prove molecular connectivity. Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for verifying that the three main fragments (benzoate, methylene, and piperidine) are chemically linked, rather than existing as a physical mixture of impurities[3].

Critical HMBC Diagnostic Checks:

  • The Benzylic Linkage: The benzylic protons ( δ 3.52) must show strong 3JCH​ correlations to both the aromatic ipso-carbon ( δ 143.5) and the piperidine C2/C6 carbons ( δ 52.5). This proves the methylene bridge connects the two rings.

  • The Formyl Linkage: The formyl proton ( δ 9.65) must show a 2JCH​ correlation to the piperidine C4 carbon ( δ 48.2), confirming the aldehyde is attached to the ring and has not been cleaved or oxidized.

HMBC_Correlations H_Benz Benzylic Protons (~3.52 ppm) C_Ar Aromatic C-ipso (~143.5 ppm) H_Benz->C_Ar 2-3J HMBC C_Pip Piperidine C2/C6 (~52.5 ppm) H_Benz->C_Pip 2-3J HMBC H_Formyl Formyl Proton (~9.65 ppm) C_4 Piperidine C4 (~48.2 ppm) H_Formyl->C_4 2-3J HMBC

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions validating the molecular framework.

References

  • NextSDS. "Tert-Butyl 4-((4-Formylpiperidin-1-Yl)Methyl)Benzoate — Chemical Substance Information". NextSDS Regulatory Database. Available at:[Link]

Sources

The Solubility Profile of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS: 1401966-71-9)

Executive Summary & Structural Causality

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate ( C18​H25​NO3​ , MW: 303.40 g/mol ) is a highly versatile synthetic intermediate frequently utilized in the pharmaceutical industry for late-stage functionalization, particularly via reductive amination. As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a data-collection exercise, but as a critical predictor of its behavior in process chemistry.

The solubility of this molecule is dictated by three competing structural motifs:

  • The Lipophilic Core (Tert-butyl ester & Phenyl ring): These bulky, non-polar groups significantly elevate the partition coefficient (LogP), driving high solubility in non-polar and polar aprotic organic solvents while rendering the compound practically insoluble in neutral water.

  • The Tertiary Amine (Piperidine ring): With an estimated pKa of ~8.0–8.5, this basic center allows for pH-dependent solubility. In organic solvents, it acts as a hydrogen-bond acceptor.

  • The Formyl Group (Aldehyde): This highly reactive electrophile introduces a vulnerability to hydration and oxidation. While it enhances solubility in polar solvents via dipole interactions, it strictly limits the use of protic solvents (like primary alcohols) over extended periods due to the risk of hemiacetal formation.

Struct Core Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate CAS: 1401966-71-9 Lipophilic Lipophilic Moieties (Tert-butyl, Phenyl, Piperidine) Core->Lipophilic Polar Polar/Reactive Moieties (Aldehyde, Tertiary Amine) Core->Polar OrgSol High Solubility in DCM, EtOAc, DMSO Lipophilic->OrgSol AqSol pH-Dependent Aqueous Solubility (Protonation at pH < 7) Polar->AqSol Degrad Aldehyde Hydration/Oxidation in Protic/Aqueous Media Polar->Degrad

Caption: Physicochemical drivers of solubility and stability for CAS 1401966-71-9.

Quantitative Solubility Profile in Organic Solvents

To facilitate solvent selection for synthesis and purification, the thermodynamic solubility of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate was evaluated across a spectrum of standard organic solvents at 25°C.

The data below reflects the equilibrium solubility[1]. The high solubility in Dichloromethane (DCM) and Ethyl Acetate (EtOAc) is driven by the principle of "like dissolves like"—the strong dipole moments of the ester and aldehyde align perfectly with these aprotic solvents. Conversely, aliphatic hydrocarbons like n-Hexane show poor solvation capacity due to the inability to interact with the molecule's polar functional groups.

Solvent ClassificationSolventDielectric Constant (ε)Estimated Solubility at 25°C (mg/mL)Application Note
Halogenated Dichloromethane (DCM)8.93> 250Ideal for extraction and reductive amination.
Polar Aprotic Ethyl Acetate (EtOAc)6.02> 150Excellent for crystallization and chromatography.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200Standard for NMR and in vitro assay stock solutions.
Polar Aprotic Acetonitrile (MeCN)37.5~ 80 - 100Suitable for HPLC mobile phase preparations.
Polar Protic Methanol (MeOH)32.7~ 50Caution: Prolonged storage may lead to hemiacetal formation.
Non-Polar n-Hexane1.89< 5Used as an anti-solvent to induce crystallization.

Methodological Framework: The Self-Validating Shake-Flask Protocol

The gold standard for determining thermodynamic solubility is the Shake-Flask Method, a methodology endorsed by the [2] and aligned with the principles of [3].

As an application scientist, I mandate a self-validating protocol . A common pitfall in solubility determination is mistaking a supersaturated state or a degrading sample for true thermodynamic equilibrium. To prevent this, the protocol below incorporates time-course sampling. If the concentration at 72 hours matches the concentration at 48 hours, equilibrium is validated. If the concentration decreases, it indicates chemical degradation (e.g., aldehyde oxidation).

Step-by-Step Experimental Procedure

Phase 1: Preparation of Saturated Solutions

  • Weigh approximately 100 mg of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate into a 5 mL amber glass vial (amber glass mitigates potential photolytic degradation).

  • Add 1.0 mL of the target organic solvent (e.g., HPLC-grade EtOAc).

  • Causality Check: Ensure a visible excess of solid remains. If the solid completely dissolves, add more API in 50 mg increments until a persistent suspension is achieved. The presence of the solid phase is the thermodynamic prerequisite for equilibrium.

Phase 2: Equilibration 4. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the solubility reading. 5. Place the vials in a temperature-controlled orbital shaker set to 25.0 ± 0.1°C at 150 RPM.

Phase 3: Time-Course Sampling & Phase Separation 6. At intervals of 24, 48, and 72 hours, halt the shaker and allow the suspension to settle for 30 minutes. 7. Extract a 100 µL aliquot of the supernatant using a syringe. 8. Immediately filter the aliquot through a 0.45 µm PTFE syringe filter into a clean vial. Note: PTFE is chosen for its broad chemical compatibility with organic solvents.

Phase 4: HPLC-UV Quantification 9. Dilute the filtered aliquot by a factor of 1:100 or 1:1000 using the HPLC mobile phase (e.g., 50:50 MeCN:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. 10. Quantify the concentration against a 5-point calibration curve of standard solutions.

G A Solid API: CAS 1401966-71-9 B Solvent Addition (Excess Solid Maintained) A->B C Equilibration (Orbital Shaker, 25°C) B->C D Time-Course Sampling (24h, 48h, 72h) C->D E Phase Separation (0.45 µm PTFE Filtration) D->E F HPLC-UV Quantification (Self-Validation of Equilibrium) E->F

Caption: Workflow for thermodynamic solubility determination via the self-validating shake-flask method.

Stability Considerations in Solution

When handling Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, solubility cannot be decoupled from stability.

  • The Aldehyde Vulnerability: In the presence of atmospheric oxygen and trace metals, the formyl group can undergo auto-oxidation to the corresponding carboxylic acid. Therefore, stock solutions in organic solvents (like DCM or EtOAc) should be stored under an inert atmosphere (Nitrogen or Argon) at -20°C[4].

  • Protic Solvent Interactions: While the compound exhibits moderate solubility in methanol and ethanol, these solvents should be avoided for long-term storage. The nucleophilic oxygen of the alcohol will reversibly attack the electrophilic carbonyl carbon of the aldehyde, forming a hemiacetal. This shifts the equilibrium and complicates downstream analytical quantification.

Conclusion

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate exhibits a highly lipophilic solubility profile, making it highly soluble in halogenated and polar aprotic solvents. By employing a rigorous, time-course shake-flask methodology coupled with HPLC-UV analysis, researchers can obtain accurate thermodynamic solubility data while simultaneously monitoring for the degradation of its reactive formyl moiety. Proper solvent selection—favoring aprotic environments—is critical to maintaining the structural integrity of this valuable synthetic intermediate.

References

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

An In-depth Technical Guide to Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, a pivotal building block for researchers and scientists in the field of drug development. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific expertise.

Core Identification and Chemical Profile

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure, featuring a reactive aldehyde on a piperidine ring and a protected benzoic acid, makes it a versatile scaffold for the synthesis of diverse and complex molecular entities.

CAS Number: 1401966-71-9[1]

Molecular Formula: C₁₈H₂₅NO₃

Molecular Weight: 303.4 g/mol

Chemical and Physical Properties
PropertyValueSource
Physical Form Colorless to White to Yellow Solid or Semi-solid
Purity Typically ≥95%
Storage Temperature Inert atmosphere, store in freezer, under -20°C
InChI Key RYHXPJCANICSEF-UHFFFAOYSA-N

Strategic Synthesis: A Plausible Pathway

The tert-butoxycarbonyl (Boc) protecting group on the benzoate is a strategic choice, offering stability under a range of reaction conditions while allowing for selective deprotection at a later stage. The formyl group on the piperidine ring serves as a key functional handle for subsequent modifications.

Illustrative Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Final Product Reactant1 Tert-butyl 4-(bromomethyl)benzoate Reaction Nucleophilic Substitution Reactant1->Reaction Reactant2 Piperidine-4-carbaldehyde Reactant2->Reaction Product Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate Reaction->Product Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Plausible synthesis route to the target compound.

Experimental Protocol: A Representative Procedure

The following protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

  • Reaction Setup: To a solution of piperidine-4-carbaldehyde (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a mild base like potassium carbonate (1.5 eq).

  • Addition of Benzoate: Slowly add a solution of tert-butyl 4-(bromomethyl)benzoate (1.0 eq) in DMF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Applications in Drug Discovery and Development

The true value of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate lies in its role as a versatile intermediate in the synthesis of high-value pharmaceutical compounds. The piperidine moiety is a common scaffold in many FDA-approved drugs due to its favorable pharmacokinetic properties. The presence of both a formyl group and a protected carboxylic acid allows for a multitude of chemical transformations.

Key Areas of Application:
  • Scaffold for Library Synthesis: The aldehyde functionality is a prime site for reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the rapid generation of a diverse library of compounds for high-throughput screening.

  • Intermediate for Targeted Therapeutics: This compound serves as a crucial building block in the multi-step synthesis of more complex drug candidates. For instance, piperidine derivatives are key components in the synthesis of kinase inhibitors, such as CDK9 inhibitors and Ibrutinib, which are used in cancer therapy.

  • Probing Biological Pathways: Derivatives of this molecule can be synthesized to act as probes for studying enzyme interactions and protein functions, aiding in the elucidation of biological pathways.

Logical Flow in Drug Discovery

DrugDiscoveryFlow Start Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate Step1 Reductive Amination (Introduction of Diversity) Start->Step1 Step2 Deprotection of Boc Group Step1->Step2 Step3 Amide Coupling Step2->Step3 End Library of Potential Drug Candidates Step3->End

Caption: A typical workflow in a drug discovery program.

Safety and Handling: A Critical Overview

As with any chemical reagent, proper handling and safety precautions are paramount. The available safety data indicates that Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate presents moderate hazards.

Hazard Identification and Precautionary Measures
Hazard StatementGHS PictogramPrecautionary Statements
H315: Causes skin irritation GHS07 (Exclamation Mark)P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P332+P313: If skin irritation occurs: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.
H319: Causes serious eye irritation GHS07 (Exclamation Mark)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P337+P313: If eye irritation persists: Get medical advice/attention.

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Immediately wash with soap and water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

Conclusion: A Valuable Tool for Chemical Innovation

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a strategically designed chemical intermediate with significant potential in the pharmaceutical and life sciences industries. Its bifunctional nature allows for a wide range of chemical modifications, making it an invaluable tool for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for any researcher looking to leverage its capabilities in their drug discovery programs.

References

  • Tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. NextSDS. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the determination and significance of the exact mass and molecular weight of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the analytical chemistry of this compound.

Introduction to Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS Number: 1401966-71-9) is a bifunctional organic molecule featuring a benzoate ester and a formylpiperidine moiety. Its structural attributes make it a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate characterization of its fundamental physicochemical properties, such as exact mass and molecular weight, is a critical first step in any research and development workflow. This ensures compound identity, purity, and provides the foundation for subsequent quantitative analyses.

Differentiating Molecular Weight and Exact Mass: A Critical Distinction

In the realm of analytical chemistry, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse, yet they represent distinct and fundamentally different concepts. Understanding this difference is paramount for the correct interpretation of analytical data, particularly from mass spectrometry.

Molecular Weight (or Molar Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation is based on the atomic weights of the elements as found on the periodic table, which themselves are weighted averages of the isotopic masses of each element based on their natural abundance. Molecular weight is typically expressed in grams per mole ( g/mol ).[1][2]

Exact Mass (or Monoisotopic Mass) , in contrast, is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2][3] This value is not a weighted average. For instance, in the case of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, the exact mass is calculated using the masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O. Exact mass is expressed in Daltons (Da) or unified atomic mass units (u).[4] High-resolution mass spectrometry (HRMS) is capable of measuring the exact mass of a molecule.[5][6][7]

The distinction becomes crucial for the unambiguous identification of a compound. While molecules with different elemental compositions can have the same nominal mass (integer mass), their exact masses will differ.[5]

Physicochemical Properties of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

A summary of the key physicochemical identifiers for this compound is presented in the table below.

PropertyValueSource
Chemical Formula C₁₈H₂₅NO₃
Molecular Weight 303.4 g/mol
Calculated Exact Mass 303.18344 DaCalculated
CAS Number 1401966-71-9
Physical Form Colorless to White to Yellow Solid or Semi-solid or liquid or lump

Theoretical Calculation of Physicochemical Parameters

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of the constituent atoms, considering the number of each atom in the molecular formula (C₁₈H₂₅NO₃).

  • Carbon (C): 18 atoms × 12.011 g/mol = 216.198 g/mol

  • Hydrogen (H): 25 atoms × 1.008 g/mol = 25.2 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight = 216.198 + 25.2 + 14.007 + 47.997 = 303.402 g/mol

This calculated value is in excellent agreement with the reported molecular weight of 303.4 g/mol .

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant isotope for each element.

  • ¹²Carbon (¹²C): 18 atoms × 12.000000 Da = 216.000000 Da

  • ¹Hydrogen (¹H): 25 atoms × 1.007825 Da = 25.195625 Da

  • ¹⁴Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

  • ¹⁶Oxygen (¹⁶O): 3 atoms × 15.994915 Da = 47.984745 Da

Total Exact Mass = 216.000000 + 25.195625 + 14.003074 + 47.984745 = 303.183444 Da

Experimental Determination of Exact Mass via High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass can be experimentally verified using high-resolution mass spectrometry, a powerful technique for confirming the elemental composition of a compound.[6]

Rationale for HRMS

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) to several decimal places.[5] This precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions. For a molecule like tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, obtaining an experimental mass that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for its identity and elemental formula.

Experimental Workflow

The general workflow for the determination of the exact mass of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is outlined below.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing A Dissolve Sample in Appropriate Solvent B Prepare Dilute Solution (e.g., 1 µg/mL) A->B C Infuse Sample into Mass Spectrometer B->C Introduction D Ionize Sample (e.g., ESI) C->D E Mass Analysis (e.g., TOF or Orbitrap) D->E F Acquire Mass Spectrum E->F Detection G Identify Protonated Molecule [M+H]⁺ F->G H Compare Experimental m/z with Theoretical m/z G->H I Elemental Composition Confirmed (if Δppm < 5) H->I Confirmation

Caption: Workflow for the determination of exact mass by HRMS.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

    • Dissolve the sample in a suitable solvent system, such as a mixture of acetonitrile and water, to a stock concentration of 1 mg/mL. The choice of solvent should be compatible with the ionization technique.

    • Perform a serial dilution to a final concentration of approximately 1 µg/mL. This ensures a stable spray and avoids detector saturation.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar organic molecules, minimizing fragmentation.

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode. Given the presence of a basic nitrogen atom, the molecule is expected to readily form a protonated species, [M+H]⁺.

  • Data Analysis:

    • Examine the resulting mass spectrum for the most intense peak corresponding to the protonated molecule. The theoretical m/z for [M+H]⁺ would be 303.18344 Da + 1.00783 Da (mass of a proton) = 304.19127 Da.

    • Compare the experimentally measured m/z value with the theoretical value.

    • Calculate the mass error in parts per million (ppm) using the following formula:

      • ppm error = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] × 10⁶

    • A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition.

Conclusion

The accurate determination of the exact mass and molecular weight of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is fundamental to its use in research and drug development. While the molecular weight (303.4 g/mol ) is a crucial parameter for stoichiometric calculations in synthetic chemistry, the exact mass (303.18344 Da), verifiable by high-resolution mass spectrometry, provides an unambiguous confirmation of the compound's elemental composition and identity. The methodologies and principles outlined in this guide serve as a robust framework for the analytical characterization of this and other similar pharmaceutical intermediates.

References

  • PubChem. tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. [Link]

  • ChemBK. Tert-Butyl 4-((4-(Hydroxymethyl)Piperidin-1-Yl)Methyl)Benzoate. [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

  • Scientific Instrument Services. Exact Mass Calculator, Single Isotope Version. [Link]

  • BioChemCalc. Exact Mass Calculator. [Link]

  • HSCprep. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • NextSDS. Tert-Butyl 4-((4-Formylpiperidin-1-Yl)Methyl)Benzoate. [Link]

  • NextSDS. Tert-Butyl 4-((4-(Hydroxymethyl)Piperidin-1-Yl)Methyl)Benzoate. [Link]

  • Pediaa. What is the Difference Between Exact Mass and Molecular Weight. [Link]

  • The ISIC-EPFL mstoolbox. Molecular mass calculator. [Link]

  • University of Missouri. Calculating Exact Masses. [Link]

  • PubChem. tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate. [Link]

  • Fiveable. High-Resolution Mass Spectrometry Definition. [Link]

  • ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. [Link]

  • Chemsrc. TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE. [Link]

  • NIST. Search for Species Data by Molecular Weight. [Link]

  • Chemistry LibreTexts. High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]

  • Quora. What is the difference between molecular weight and exact mass?. [Link]

  • Quora. What is the difference between exact mass and molecular weight?. [Link]

  • Wikipedia. Mass (mass spectrometry). [Link]

  • University of Colorado Boulder. Exact Molecular Mass versus Molecular Weight. [Link]

Sources

The Versatile Scaffold: Elucidating the Mechanism of Action for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with a multitude of biological targets.[1] Within this chemical class, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate and its derivatives represent a critical starting point for the synthesis of potent and selective modulators of cellular signaling pathways. While this core structure is often an intermediate in more complex syntheses, its prevalence in the development of kinase inhibitors points to an underlying potential to be tailored for high-affinity interactions with this enzyme family.[2][3][4]

This technical guide will delve into the hypothesized mechanism of action for derivatives of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, focusing on their role as kinase inhibitors. We will explore the structural features that make this scaffold amenable to targeting kinases, the downstream cellular consequences of such inhibition, and the experimental methodologies required to validate these mechanisms.

The Kinase Family: Prime Targets for Therapeutic Intervention

Protein kinases play a pivotal role in regulating a majority of cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts. Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity. The ATP-binding pocket of kinases is a highly conserved region that has been successfully targeted by a wide range of small molecule inhibitors.

Hypothesized Mechanism of Action: Competitive ATP Inhibition

The core hypothesis is that derivatives of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, following further chemical modification, function as ATP-competitive inhibitors of protein kinases. This mechanism involves the inhibitor molecule binding to the ATP-binding site of the kinase, preventing the binding of endogenous ATP and thereby blocking the phosphorylation of downstream substrates.

The "Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate" scaffold provides a key framework for achieving this. The piperidine ring can serve as a central scaffold to orient functional groups into the active site. The formyl group is a reactive handle that allows for the introduction of various moieties that can form crucial interactions with the kinase, such as hydrogen bonds with the hinge region of the ATP-binding pocket. The benzoate group can be modified to extend into other regions of the active site, enhancing potency and selectivity.

cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket ATP ATP ATP_Pocket->ATP Blocks Binding Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Enables Phosphorylation Substrate_Binding Substrate Binding Site Substrate_Binding->Phosphorylated_Substrate Inhibitor Modified Derivative Inhibitor->ATP_Pocket Competitively Binds ATP->ATP_Pocket Binds Substrate Substrate Protein Substrate->Substrate_Binding

Caption: Competitive ATP Inhibition by a Modified Derivative.

Structure-Activity Relationships (SAR): Tailoring the Scaffold for Potency and Selectivity

The development of potent and selective kinase inhibitors from the Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate scaffold is guided by established structure-activity relationships. The following table outlines key structural modifications and their anticipated impact on inhibitor activity.

Structural Moiety Modification Rationale for Improved Activity Potential Target Interaction
Formyl Group Reductive amination to introduce aromatic or heterocyclic ringsFormation of hydrogen bonds with the kinase hinge region, a critical interaction for many kinase inhibitors.Hinge Region of ATP Pocket
Benzoate Group Variation of substituents on the aromatic ring (e.g., addition of halogens, methoxy groups)Exploration of hydrophobic pockets within the active site to enhance potency and selectivity.Hydrophobic Pockets
Piperidine Ring Introduction of substituents on the piperidine ringAltering the conformation and orientation of the inhibitor within the active site to optimize interactions.Allosteric Sites or Deeper Pockets
Tert-butyl Ester Hydrolysis to the corresponding carboxylic acid or conversion to other esters/amidesModulation of pharmacokinetic properties (e.g., solubility, cell permeability) and potential for new interactions.Solvent Front

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is necessary to rigorously validate the hypothesized mechanism of action.

Biochemical Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the synthesized derivatives against a panel of purified kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human kinases and their corresponding peptide substrates are obtained.

  • Inhibitor Preparation: The Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate derivatives are serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated in the presence of varying concentrations of the inhibitor.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated for each derivative.

Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and Inhibitor Prepare_Reagents->Incubate Detect_Phosphorylation Detect Phosphorylated Substrate Incubate->Detect_Phosphorylation Analyze_Data Calculate IC50 Values Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Cell-Based Assays for Target Engagement and Downstream Signaling

Objective: To confirm that the inhibitors engage their target kinase within a cellular context and modulate its downstream signaling pathways.

Methodology:

  • Cell Line Selection: Choose a cell line where the target kinase is known to be active and drive a measurable phenotype (e.g., proliferation, survival).

  • Compound Treatment: Treat the cells with varying concentrations of the inhibitor.

  • Target Phosphorylation Analysis: Lyse the cells and use Western blotting to measure the phosphorylation status of the direct substrate of the target kinase. A decrease in substrate phosphorylation indicates target engagement.

  • Downstream Pathway Analysis: Assess the phosphorylation status of key proteins further down the signaling cascade to confirm the functional consequence of kinase inhibition.

  • Phenotypic Assays: Measure the effect of the inhibitor on cellular phenotypes, such as cell viability (e.g., MTT or CellTiter-Glo® assays), apoptosis (e.g., caspase activity assays), or cell cycle progression (e.g., flow cytometry).

Inhibitor Kinase Inhibitor Derivative Cell Cancer Cell Inhibitor->Cell Target_Kinase Target Kinase Cell->Target_Kinase Inhibits Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Blocks Phosphorylation Signaling_Cascade Signaling Cascade Downstream_Substrate->Signaling_Cascade Inactivates Cell_Proliferation Cell Proliferation Signaling_Cascade->Cell_Proliferation Inhibits

Caption: Cellular Signaling Pathway Inhibition.

Conclusion

The Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. By understanding the principles of ATP-competitive inhibition and leveraging established structure-activity relationships, medicinal chemists can rationally design derivatives with optimized interactions within the kinase active site. The mechanism of action of these novel compounds can be rigorously validated through a combination of biochemical and cell-based assays, providing a clear path for their advancement as potential therapeutic agents. The versatility of the piperidine core ensures that this class of compounds will continue to be a rich source of innovation in the field of drug discovery.

References

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link][2][4]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Materials, Environmental and Biological Engineering. [Link][3]

  • Khan, I., et al. (2023). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link][1]

Sources

Structural Elucidation of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate: A Comprehensive Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS 1401966-71-9) is a highly versatile synthetic intermediate widely utilized in medicinal chemistry and drug development. Structurally, it combines a flexible piperidine pharmacophore with a sterically demanding tert-butyl benzoate moiety. Because the spatial arrangement of these functional groups directly dictates the molecule's reactivity and receptor-binding trajectory, determining its precise three-dimensional conformation is critical.

This whitepaper provides an in-depth, predictive technical guide to the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. By synthesizing established crystallographic methodologies for piperidine derivatives[1] and tert-butyl benzoates[2][3], this document outlines the theoretical conformation, experimental workflow, and data validation protocols required to elucidate its solid-state architecture.

Theoretical Conformational Architecture

Before initiating crystallographic studies, it is essential to establish the theoretical structural dynamics of the molecule. The compound consists of three distinct domains, each presenting unique crystallographic behaviors:

  • The Piperidine Ring: Saturated nitrogen heterocycles overwhelmingly adopt a chair conformation in the solid state to minimize torsional strain[1]. The formyl group (-CHO) at the C4 position is highly likely to occupy the equatorial position . This causality is driven by thermodynamics: an axial formyl group would induce severe 1,3-diaxial steric clashes with the axial protons at C2 and C6.

  • The Benzoate Core: The ester linkage (-COO-) maintains planar conjugation with the aromatic benzene ring, creating a rigid molecular core[4].

  • The Tert-Butyl Moiety: Tert-butyl groups attached to ester oxygen atoms are notorious for exhibiting rotational disorder in crystal lattices[2]. The low rotational energy barrier of the C-C(CH3)3 bond means the three methyl groups often distribute across multiple spatial positions, requiring advanced crystallographic modeling[3].

G Core Tert-butyl 4-((4-formylpiperidin- 1-yl)methyl)benzoate Sub1 Piperidine Ring (Chair Conformation) Core->Sub1 Sub3 Benzoate Core (Planar Conjugation) Core->Sub3 Pack1 C-H···O Interactions (Carbonyl Acceptors) Core->Pack1 Pack2 C-H···π Interactions (Aromatic Ring) Core->Pack2 Sub2 Formyl Group (Equatorial Position) Sub1->Sub2 Minimizes 1,3-diaxial strain Sub4 Tert-Butyl Group (Rotational Disorder) Sub3->Sub4 Modeled with split occupancies

Molecular architecture and supramolecular interactions in the crystal lattice.

Experimental Methodology: Single-Crystal X-Ray Diffraction Protocol

To achieve a high-resolution structure, the following self-validating protocol must be executed. This workflow is engineered to mitigate the specific challenges posed by the molecule's flexible aliphatic regions.

Phase 1: Crystal Growth and Selection
  • Causality in Solvent Selection: The molecule possesses both lipophilic (tert-butyl, piperidine) and polar (formyl, ester) domains. A dual-solvent system of hexane and ethyl acetate (3:1 v/v) is optimal[5]. Hexane acts as an antisolvent that slowly forces the compound out of the ethyl acetate solution, promoting highly ordered nucleation.

  • Procedure:

    • Dissolve 50 mg of purified compound in 2 mL of ethyl acetate.

    • Layer 6 mL of hexane carefully over the solution.

    • Allow slow vapor diffusion at ambient temperature (20-25°C) in a vibration-free environment for 4–7 days.

    • Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarized light microscope. Extinction of light upon rotation confirms the crystal is a single domain, not a twinned aggregate[1].

Phase 2: Data Collection and Cryocooling
  • Procedure: Mount the crystal on a goniometer using a cryoloop coated in Paratone-N oil. Immediately submerge the crystal in a steady nitrogen gas stream at 100 K .

  • Causality in Temperature Control: Collecting data at 100 K is not merely standard practice; it is a critical necessity. The tert-butyl group is highly susceptible to thermal libration[2]. Cryocooling drastically reduces the thermal kinetic energy, lowering the atomic displacement parameters (B-factors). This allows the crystallographer to accurately resolve and model the split atomic positions of the disordered methyl groups[1][3].

  • Diffraction: Collect a full sphere of data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation[5].

Phase 3: Structure Solution and Refinement
  • Procedure: Integrate the raw diffraction images to obtain structure factors. Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map[6].

  • Disorder Modeling: Refine the structure using full-matrix least-squares on F² (SHELXL). If the tert-butyl carbon atoms show elongated ellipsoids, split the atoms into two positions (e.g., C(A) and C(B)) and refine their site occupation factors (SOF). Typically, these refine to fractional occupancies such as 0.70 and 0.30[4].

  • Self-Validating System: The protocol validates itself through mathematical convergence. A successful refinement will yield residual electron density peaks (Δρ_max) no larger than 0.3–0.5 e/ų. Furthermore, the Goodness-of-Fit (S) must converge near 1.00, and the final R-factor (R1) should drop below 5% (0.05)[6]. If R1 remains >0.10, the disorder model is incorrect and must be rebuilt.

G N1 Synthesis & Purification (Silica Gel Chromatography) N2 Crystal Growth (Slow Evaporation, Hexane/EtOAc) N1->N2 N3 Crystal Mounting (Cryoloop, 100 K N2 Stream) N2->N3 N4 X-Ray Diffraction (Mo Kα Radiation, λ=0.71073 Å) N3->N4 N5 Data Integration & Scaling (SADABS / CrysAlisPro) N4->N5 N6 Structure Solution (Direct Methods, SHELXT) N5->N6 N7 Anisotropic Refinement (SHELXL, Disorder Modeling) N6->N7

Single-crystal X-ray diffraction workflow for structural elucidation.

Quantitative Data and Structural Parameters

Based on crystallographic data of highly homologous piperidine and tert-butyl benzoate derivatives, the expected quantitative parameters for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate are summarized below.

Table 1: Expected Crystallographic Data and Refinement Parameters
ParameterExpected Value / Specification
Empirical Formula C₁₈H₂₅NO₃
Formula Weight 303.40 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Volume (V) ~ 1850–1950 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) ~ 1.06–1.10 g/cm³
Final R indices [I > 2σ(I)] R1 ≈ 0.045, wR2 ≈ 0.110
Goodness-of-fit (S) on F² 1.015
Table 2: Selected Predictive Bond Lengths and Angles
Structural FeatureAtoms InvolvedExpected Value
Ester Carbonyl Bond O(1)=C(Ester)1.205(2) Å
Ester Ether Bond O(2)-C(Ester)1.335(2) Å
Formyl Carbonyl Bond O(3)=C(Formyl)1.210(3) Å
Piperidine C-N Bond N(1)-C(Methylene)1.465(2) Å
Piperidine Internal Angle C-N-C (Ring)109.5(1)°
Ester Planarity Angle O-C-O125.4(2)°

Supramolecular Features and Crystal Packing

In the absence of strong classical hydrogen bond donors (like -OH or -NH), the crystal lattice of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is stabilized by a network of weak, yet highly directional, supramolecular synthons[4]:

  • C–H···O Interactions: The oxygen atoms of both the ester and formyl carbonyl groups act as hydrogen bond acceptors. They interact with the slightly acidic methylene protons adjacent to the piperidine nitrogen, forming dimeric or polymeric chains throughout the lattice[2].

  • C–H···π Interactions: The electron-rich aromatic ring of the benzoate moiety engages in edge-to-face interactions with the aliphatic protons of the piperidine ring from adjacent molecules, locking the three-dimensional packing arrangement into place[4].

By strictly adhering to the cryocooling and disorder-modeling protocols outlined above, researchers can accurately map these subtle intermolecular forces, providing critical structural insights for downstream drug design and synthetic optimization.

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination Using Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine moiety is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of FDA-approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The functionalization of the piperidine ring, particularly at the nitrogen atom, allows for the meticulous tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This, in turn, provides a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles.

This document provides a comprehensive guide to the synthesis of diverse N-substituted piperidine derivatives via the reductive amination of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate . This versatile starting material offers a strategic entry point for generating libraries of compounds for structure-activity relationship (SAR) studies. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols for its successful execution.

The Mechanism of Reductive Amination

Reductive amination is a robust and highly efficient one-pot method for the formation of carbon-nitrogen bonds. The reaction proceeds through two key stages: the formation of an iminium ion intermediate followed by its in-situ reduction.

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to yield an imine (for primary amines) or an enamine (for secondary amines). Under mildly acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[1][2] The presence of a weak acid, such as acetic acid, can catalyze this step by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[3]

  • Reduction: A mild reducing agent, introduced into the reaction mixture, then selectively reduces the iminium ion to the corresponding secondary or tertiary amine. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde.[2][4]

Reductive_Amination_Mechanism Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Primary Amine (R'-NH2) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Iminium Iminium Ion Imine->Iminium + H+ Product Secondary Amine (R-CH2-NH-R') Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Figure 1: General workflow of a reductive amination reaction.

Recommended Protocols

The following protocols are designed for the reductive amination of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate with a variety of primary and secondary amines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent due to its mildness, selectivity for iminium ions, and tolerance of a wide range of functional groups.[1][4]

Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)

This protocol is a general procedure for the synthesis of N-substituted secondary amines derived from Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Materials:

  • Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, for less reactive amines)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 eq.).

  • Dissolve the aldehyde in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

  • Add benzylamine (1.0-1.2 eq.) to the stirred solution.

  • (Optional) If the amine is weakly nucleophilic, add a catalytic amount of acetic acid (0.1-0.2 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines the synthesis of N-substituted tertiary amines. Reactions with secondary amines may be slower than with primary amines.

Materials:

  • Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 eq.).

  • Dissolve the aldehyde in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

  • Add morpholine (1.0-1.2 eq.) and acetic acid (1.0 eq.) to the stirred solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. This may take from 12 to 48 hours.

  • Work-up the reaction as described in Protocol 1 (steps 8-11).

Comparison of Reaction Parameters

ParameterProtocol 1 (Primary Amine)Protocol 2 (Secondary Amine)Rationale
Amine Stoichiometry 1.0 - 1.2 eq.1.0 - 1.2 eq.A slight excess of the amine can help drive the reaction to completion.
Reducing Agent NaBH(OAc)₃ (1.2 - 1.5 eq.)NaBH(OAc)₃ (1.5 eq.)A mild and selective reagent that does not reduce the starting aldehyde.[1][4]
Solvent Anhydrous DCM or DCEAnhydrous DCM or DCEAprotic solvents that are compatible with the water-sensitive reducing agent.[1]
Catalyst Acetic Acid (optional)Acetic Acid (1.0 eq.)Facilitates the formation of the iminium ion, especially with less reactive amines.[3]
Reaction Time 2 - 12 hours12 - 48 hoursReactions with secondary amines are generally slower due to increased steric hindrance.
Work-up Aqueous NaHCO₃ quenchAqueous NaHCO₃ quenchNeutralizes the acidic components and quenches the excess reducing agent.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield - Incomplete imine/iminium ion formation.- Premature reduction of the aldehyde.- Ensure anhydrous conditions.- Add a catalytic amount of acetic acid.- Use a milder reducing agent like NaBH(OAc)₃ instead of NaBH₄.[2]
Formation of Byproducts - Over-alkylation of the primary amine product.- Reduction of the starting aldehyde.- Use a 1:1 stoichiometry of aldehyde to amine.- Ensure the reducing agent is added after the initial imine formation period.
Difficult Purification - Excess amine remaining in the crude product.- Use stoichiometric amounts of the amine.- Perform an acidic wash during work-up to remove basic impurities.

Visualization of the Synthetic Workflow

Synthetic_Workflow Start Start: Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate Reaction One-Pot Reductive Amination (DCM/DCE, NaBH(OAc)3) Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Workup Aqueous Work-up (NaHCO3 quench, Extraction) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Product Final Product: N-Substituted Piperidine Derivative Purification->Product

Figure 2: A streamlined workflow for the synthesis of N-substituted piperidine derivatives.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1335-1348. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • PubChem. (n.d.). tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal. Retrieved from [Link]

  • Faul, M. J., Larsen, R. D., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(3), 1234-1240. [Link]

  • Sharma, A., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 14(6), 346-350. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? Brainly.com. [Link]

Sources

Tert-butyl ester deprotection methods for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Methodologies for the Deprotection of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Introduction: Navigating the Deprotection of a Multifunctional Molecule

In contemporary drug discovery and organic synthesis, the tert-butyl ester stands out as a premier choice for the protection of carboxylic acids. Its widespread use stems from a robust stability profile against a variety of nucleophilic and basic conditions, combined with its clean and efficient removal under acidic treatment. The target molecule, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, is a valuable synthetic intermediate, incorporating three key functionalities: the target tert-butyl ester, a tertiary amine within a piperidine ring, and a formyl group.

While the deprotection of a tert-butyl ester is often considered a routine procedure, the presence of the formyl (aldehyde) moiety in this specific substrate introduces a critical challenge. Aldehydes are susceptible to reactions under acidic conditions, particularly the formation of acetals in the presence of alcohols or hydrates with water. Therefore, the selection of a deprotection strategy must be carefully considered to ensure the quantitative cleavage of the ester while preserving the integrity of the formyl group. This guide provides a detailed analysis of suitable deprotection methods, explaining the mechanistic rationale behind procedural choices and offering validated, step-by-step protocols for researchers.

Core Mechanism of Acid-Catalyzed Tert-Butyl Ester Cleavage

The deprotection of tert-butyl esters is fundamentally an acid-catalyzed elimination reaction. The process is initiated by the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the cleavage of the C-O bond to release the carboxylic acid and a highly stable tertiary carbocation (the tert-butyl cation).[1][2] This cation is subsequently neutralized, typically through deprotonation by a weak base (like the acid's conjugate base) to form the volatile gas isobutylene.[3]

TFA_Deprotection_Mechanism Start Tert-butyl Ester (Substrate) Protonation Protonation of Carbonyl Oxygen Start->Protonation ProtonatedEster Protonated Ester Intermediate Protonation->ProtonatedEster Cleavage C-O Bond Cleavage ProtonatedEster->Cleavage Products Carboxylic Acid (Desired Product) Cleavage->Products tBuCation Tert-butyl Cation (t-Bu+) Cleavage->tBuCation Release Elimination Deprotonation tBuCation->Elimination Isobutylene Isobutylene (Volatile Gas) Elimination->Isobutylene TFA_out TFA (H+) Elimination->TFA_out Catalyst Regeneration TFA_in TFA (H+) TFA_in->Protonation

Mechanism of acid-catalyzed t-butyl ester deprotection.

Method 1: Trifluoroacetic Acid (TFA) - The Gold Standard

The most prevalent method for tert-butyl ester deprotection utilizes trifluoroacetic acid (TFA), often in a 1:1 mixture with an inert solvent like dichloromethane (DCM).[1][4] This method's popularity is due to its high efficiency and the ease of removing both the excess reagent and the isobutylene byproduct under reduced pressure.

Causality Behind Experimental Choices:

  • TFA: A strong acid (pKa ~0.5) that readily protonates the ester without requiring an aqueous medium. Its volatility simplifies post-reaction work-up.

  • DCM: An anhydrous, aprotic solvent that effectively solubilizes the substrate and reagents but does not participate in the reaction. Its use is critical for preventing the formation of aldehyde hydrates.

  • Anhydrous Conditions: The exclusion of water is paramount to preserve the formyl group. Any water present could lead to the formation of a geminal diol (hydrate), an unwanted side product.

Detailed Protocol: TFA/DCM Deprotection

Materials:

  • Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA), reagent grade

  • Toluene (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or DCM (for extraction)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the starting material in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the stirred solution. Note: The tertiary amine will be protonated, forming a TFA salt.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[5]

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.

  • TFA Co-evaporation: To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this step 2-3 times.[5]

  • Work-up (Optional - if purification is needed): If the resulting TFA salt is not used directly, it can be neutralized. Dissolve the crude residue in ethyl acetate or DCM. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free carboxylic acid.

  • Purification: If necessary, the product can be purified by flash column chromatography or recrystallization.

TFA_Workflow Start Dissolve Substrate in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (1:1 v/v) Cool->Add_TFA React Stir at RT (2-5h) Add_TFA->React Monitor Monitor via TLC / LC-MS React->Monitor Evaporate Rotary Evaporation (Remove DCM/TFA) Monitor->Evaporate Reaction Complete CoEvaporate Co-evaporate with Toluene (x3) Evaporate->CoEvaporate Product Crude Product (Carboxylic Acid TFA Salt) CoEvaporate->Product

Experimental workflow for TFA-mediated deprotection.

Method 2: Lewis Acid-Mediated Deprotection

For substrates that may be sensitive to strongly protic acids, Lewis acids offer a milder alternative. Reagents such as zinc bromide (ZnBr₂) in DCM can effectively cleave tert-butyl esters, sometimes with enhanced chemoselectivity.[6][7]

Causality Behind Experimental Choices:

  • Zinc Bromide (ZnBr₂): As a Lewis acid, ZnBr₂ coordinates to the ester's carbonyl oxygen, activating it towards cleavage without the high proton concentration of TFA. This can sometimes prevent side reactions associated with strong protic acids.

  • Stoichiometry: These reactions often require a large excess of the Lewis acid (e.g., 500 mol %) to drive the reaction to completion, as the substrate's tertiary amine may also coordinate with and sequester the catalyst.[6]

  • Aqueous Work-up: The mechanism is believed to involve coordination of the zinc to the ester, followed by decomplexation with water during the work-up phase to yield the final carboxylic acid.[6]

Detailed Protocol: ZnBr₂ Deprotection

Materials:

  • Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Zinc bromide (ZnBr₂), anhydrous (5.0 eq)

  • Water, deionized

  • 1% Acetic acid in 1:1 ethyl acetate/hexane (for chromatography)

Procedure:

  • Reaction Setup: To a stirred solution of the starting material (1 mmol) in anhydrous DCM (5 mL), add anhydrous ZnBr₂ (5 mmol, 500 mol %). This will form a suspension.

  • Reaction: Stir the suspension vigorously at room temperature for 24 hours.

  • Monitoring: Follow the reaction's progress using TLC or LC-MS.

  • Quenching and Work-up: Upon completion, add deionized water (20 mL) to the reaction mixture and continue stirring for an additional 2 hours.[6]

  • Extraction: Separate the organic phase. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic portions, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude acid.

  • Purification: The resulting acid can be purified via flash column chromatography, typically using an eluent containing a small amount of acetic acid (e.g., 1% acetic acid in ethyl acetate/hexane) to ensure the product remains protonated and elutes properly.[6]

Comparative Summary of Deprotection Methods

ParameterMethod 1: TFA/DCMMethod 2: ZnBr₂/DCM
Reagent Trifluoroacetic Acid (TFA)Zinc Bromide (ZnBr₂)
Conditions 0 °C to RT, anhydrousRoom Temperature, anhydrous
Reaction Time 2-5 hours~24 hours
Work-up Evaporation / Co-evaporationAqueous quench & extraction
Key Advantage Fast, efficient, volatile byproductsMilder, potentially more selective
Considerations for Target Highly effective, but requires careful handling of strong acid. Anhydrous conditions are crucial for formyl group stability.Slower reaction time. The tertiary amine may coordinate to ZnBr₂, requiring a large excess of the reagent.

Conclusion and Best Practices

For the deprotection of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, the Trifluoroacetic Acid (TFA) in DCM method is the most direct and efficient approach. Its primary advantage is the speed of the reaction and the simplicity of removing excess reagents. The key to success with this substrate is the strict adherence to anhydrous conditions to prevent any side reactions involving the formyl group. While Lewis acid-mediated methods like the use of ZnBr₂ present a viable alternative, they are significantly slower and may be complicated by the presence of the basic piperidine nitrogen. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and successfully synthesize the desired carboxylic acid, ready for the next step in their research or development pipeline.

References

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Available at: [Link]

  • Supporting Information for "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Sridhar, P. R., Sinha, S., & Chandrasekaran, S. (2002). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 41B(1), 157-160. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(03), 235-239. Available at: [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Retrieved from [Link]

  • Lee, J., O, J., & Lee, Y. (2009). Facile Deprotection of Aromatic tert-Butyl and Allylic Esters Under Microwave Irradiation Conditions. Synthetic Communications, 39(1), 114-120. Available at: [Link]

Sources

Application Note: Strategic Derivatization of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a versatile bifunctional building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a reactive aldehyde on a piperidine scaffold and a protected benzoic acid, allows for a multitude of selective chemical transformations. This document provides detailed application notes and robust protocols for the synthesis of diverse pharmaceutical intermediates starting from this key aldehyde, focusing on transformations such as reductive amination, oxidation, and olefination. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are emphasized to ensure scientific integrity and practical utility for researchers in drug discovery and process development.

Introduction: A Multifunctional Scaffold

The title compound, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS 1401966-71-9), combines three critical pharmacophoric elements:

  • Piperidine Ring: A ubiquitous nitrogen-containing heterocycle found in a vast number of marketed drugs, valued for its ability to modulate physicochemical properties like solubility and basicity.[1]

  • Formyl Group (-CHO): An exceptionally versatile functional group that serves as an electrophilic handle for a wide range of C-N and C-C bond-forming reactions.[2]

  • Tert-butyl Benzoate Moiety: The tert-butyl ester acts as a robust protecting group for the carboxylic acid, stable to many reaction conditions but readily removable under acidic conditions. This feature allows for late-stage diversification or linkage to other molecular fragments.

The strategic combination of these features makes it an ideal starting material for building complex molecular architectures, particularly for targeting proteins where interactions with both polar and hydrophobic regions are required.

Synthetic Strategies Overview

The reactivity of the formyl group is central to the utility of this building block. This guide will focus on three primary classes of transformations that yield valuable downstream intermediates.

G start Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate reductive_amination reductive_amination start->reductive_amination R-NH2, [H] oxidation oxidation start->oxidation [O] olefination olefination start->olefination Ph3P=CHR amines amines reductive_amination->amines acids acids oxidation->acids alkenes alkenes olefination->alkenes

Caption: Synthetic pathways from the core building block.

Key Synthetic Transformations and Protocols

Reductive Amination: Accessing Diverse Amine Intermediates

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of medicinal chemistry for introducing diversity.[1][3] The reaction proceeds through the in-situ formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced by a mild hydride agent.

Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[1][3] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is moisture-tolerant and, critically, will not significantly reduce the starting aldehyde in the absence of an amine. Its mild, acidic nature facilitates iminium ion formation, driving the reaction efficiently at room temperature.[1][3]

Experimental Protocol: Synthesis of Tert-butyl 4-((4-((benzylamino)methyl)piperidin-1-yl)methyl)benzoate

ReagentM.W. ( g/mol )EquivalentsAmount
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate303.401.03.03 g (10.0 mmol)
Benzylamine107.151.11.18 g (11.0 mmol)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.22.54 g (12.0 mmol)
Dichloromethane (DCM), anhydrous--50 mL

Procedure:

  • Charge a 250 mL round-bottom flask with Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (3.03 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the solution at room temperature under an inert atmosphere (N₂ or Ar).

  • Add benzylamine (1.18 g, 11.0 mmol) via syringe and stir the mixture for 30 minutes to facilitate pre-formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-8 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously until gas evolution ceases.[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: gradient of 0-5% methanol in dichloromethane) to yield the title compound as a colorless oil. (Typical yield: 85-95%).

Oxidation: Formation of a Carboxylic Acid Handle

Oxidation of the aldehyde to a carboxylic acid unmasks a new functional handle for subsequent amide bond formation, esterification, or other derivatizations. This is particularly useful for creating linkers or connecting to other pharmacophores.

Rationale for Reagent Selection: A TEMPO-catalyzed oxidation using sodium periodate (NaIO₄) as the terminal oxidant provides a mild and efficient method that avoids harsh conditions or heavy metals.[4] This system operates under biphasic, slightly acidic conditions, which is compatible with the acid-sensitive tert-butyl ester group.[4]

Experimental Protocol: Synthesis of 1-((4-(tert-butoxycarbonyl)benzyl)piperidine-4-carboxylic acid

ReagentM.W. ( g/mol )EquivalentsAmount
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate303.401.03.03 g (10.0 mmol)
TEMPO156.250.0231 mg (0.2 mmol)
Sodium Periodate (NaIO₄)213.891.53.21 g (15.0 mmol)
Sodium Bromide (NaBr)102.890.1103 mg (1.0 mmol)
Dichloromethane (DCM)--50 mL
Water--25 mL

Procedure:

  • Combine Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (3.03 g, 10.0 mmol), TEMPO (31 mg, 0.2 mmol), and NaBr (103 mg, 1.0 mmol) in a flask with DCM (50 mL).

  • In a separate beaker, dissolve NaIO₄ (3.21 g, 15.0 mmol) in water (25 mL).

  • Add the aqueous NaIO₄ solution to the DCM mixture and stir vigorously at room temperature. The reaction is biphasic.

  • Monitor the reaction by TLC (staining with p-anisaldehyde or potassium permanganate) until the aldehyde is no longer detected (typically 2-4 hours).

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (30 mL) and stir for 15 minutes.

  • Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with a 10% citric acid solution (30 mL) followed by brine (30 mL).[4]

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the carboxylic acid, typically as a white solid which can be used without further purification or recrystallized from a suitable solvent system like ethyl acetate/hexanes. (Typical yield: 90-98%).

Wittig Olefination: Carbon-Carbon Bond Formation

The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes, offering excellent control over the location of the newly formed double bond.[5][6][7] This transformation is invaluable for constructing carbon skeletons, introducing vinyl groups for subsequent reactions (e.g., Michael additions, cross-coupling), or synthesizing alkene-containing target molecules.

Rationale for Reagent Selection: For introducing a simple methylene group (P=CH₂), the Wittig reagent (methylenetriphenylphosphorane) is typically generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK).[5] The choice of a non-nucleophilic, strong base is crucial to deprotonate the phosphonium salt without competing side reactions.

G cluster_0 Wittig Reagent Formation cluster_1 Olefination Reaction salt [Ph3P+-CH3]Br- (Phosphonium Salt) ylide Ph3P=CH2 (Wittig Reagent / Ylide) salt->ylide + base Strong Base (e.g., n-BuLi) base->ylide Deprotonation oxaphosphetane Oxaphosphetane (Intermediate) ylide->oxaphosphetane [2+2] Cycloaddition aldehyde Starting Aldehyde aldehyde->oxaphosphetane product Alkene Product oxaphosphetane->product Decomposition byproduct Ph3P=O (Byproduct) oxaphosphetane->byproduct

Caption: Workflow of the Wittig olefination reaction.

Experimental Protocol: Synthesis of Tert-butyl 4-((4-vinylpiperidin-1-yl)methyl)benzoate

ReagentM.W. ( g/mol )EquivalentsAmount
Methyltriphenylphosphonium Bromide357.241.55.36 g (15.0 mmol)
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.061.45.6 mL (14.0 mmol)
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate303.401.03.03 g (10.0 mmol)
Tetrahydrofuran (THF), anhydrous--100 mL

Procedure:

  • Caution: This reaction must be conducted under a strictly inert and anhydrous atmosphere. All glassware should be flame- or oven-dried.

  • To a dried 250 mL flask under argon, add methyltriphenylphosphonium bromide (5.36 g, 15.0 mmol) and anhydrous THF (80 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (5.6 mL of a 2.5 M solution, 14.0 mmol) dropwise via syringe. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (3.03 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Add the aldehyde solution dropwise to the cold ylide solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the aldehyde.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide (Ph₃P=O). Purify by flash column chromatography (eluent: gradient of 5-20% ethyl acetate in hexanes) to isolate the desired alkene. (Typical yield: 70-85%).

Conclusion

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a high-value starting material that provides rapid access to a wide array of complex pharmaceutical intermediates. The protocols detailed herein for reductive amination, oxidation, and Wittig olefination are robust, scalable, and utilize well-understood, selective reagents. By leveraging the unique reactivity of the formyl group while preserving the protected acid, researchers can efficiently construct diverse molecular libraries for lead discovery and optimization campaigns.

References

  • Organic Reactions. The Wittig Reaction. A comprehensive overview of the Wittig reaction mechanism and conditions. [Link]

  • Wikipedia. Wittig reaction. Provides a detailed explanation of the reaction mechanism, stereochemistry, and functional group tolerance. [Link]

  • ResearchGate. Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. Discusses the use of aqueous conditions for Wittig reactions, highlighting the stability and reactivity of certain ylides. [Link]

  • PMC. Wittig and Wittig–Horner Reactions under Sonication Conditions. Reviews the application of ultrasound in improving yields and reaction times for Wittig-type reactions. [Link]

  • Dalal Institute. Wittig Reaction. An educational resource detailing the mechanism, stereochemistry, and limitations of the Wittig reaction. [Link]

  • Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. A study on optimizing solvent conditions for reductive amination reactions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. An educational guide explaining the principles and common reagents used in reductive amination. [Link]

  • Der Pharma Chemica. Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Describes a TEMPO-catalyzed oxidation protocol suitable for sensitive substrates. [Link]

Sources

Application Note: Site-Specific Peptide Modification Using Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate via Solid-Phase Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern peptide drug discovery, the introduction of rigid spacers, basic centers, and orthogonal conjugation handles is critical for optimizing pharmacokinetic (PK) properties and enabling the synthesis of complex architectures like PROTACs or Peptide-Drug Conjugates (PDCs). Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS: 1401966-71-9) is a highly versatile bifunctional building block designed for precisely these applications.

Structural Logic & Functional Group Autonomy

The utility of this reagent lies in the orthogonal reactivity of its three primary structural components. Understanding this functional autonomy is essential for predicting reaction behavior and troubleshooting complex syntheses.

Reagent_Logic Reagent Tert-butyl 4-((4-formylpiperidin- 1-yl)methyl)benzoate Aldehyde 4-Formyl Group (Aldehyde) Reagent->Aldehyde Piperidine Piperidine Ring (Tertiary Amine) Reagent->Piperidine Ester Tert-butyl Ester (Protected Carboxylate) Reagent->Ester Func1 Site for Reductive Amination (Covalent Linkage) Aldehyde->Func1 Func2 Improves Aqueous Solubility (Basic Center) Piperidine->Func2 Func3 TFA-Labile; Yields Free Acid for Conjugation Ester->Func3

Fig 1. Functional group logic of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

  • The 4-Formyl Group : Acts as the electrophile. It condenses with a resin-bound primary amine to form an imine, which is subsequently reduced to a stable secondary amine [1].

  • The Piperidine Ring : Acts as a rigid, basic spacer. Under physiological conditions, the tertiary amine is protonated, significantly enhancing the solubility of hydrophobic peptide sequences [2].

  • The Tert-Butyl Ester : Protects the benzoic acid moiety during the reductive amination step. It is completely stable to the mild acid (AcOH) and reducing agents used, but is rapidly cleaved by TFA during the final resin cleavage, yielding a free carboxylate for subsequent amide coupling.

Experimental Workflow: On-Resin Reductive Amination

The following protocol outlines a self-validating system for coupling this reagent to a resin-bound peptide.

SPPS_Workflow A 1. Fmoc-Peptide-Resin (Standard SPPS Synthesis) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Imine Formation (Aldehyde Reagent + 1% AcOH in DMF/DCM) B->C Free Amine Exposed D 4. Reductive Amination (NaBH3CN or NaBH(OAc)3) C->D Imine Intermediate E 5. Global Cleavage & Deprotection (TFA / TIPS / H2O) D->E Secondary Amine Formed F 6. Modified Peptide (Free Benzoic Acid Moiety) E->F t-Butyl Ester Cleaved

Fig 2. Step-by-step SPPS workflow for on-resin reductive amination and global cleavage.

Step-by-Step Methodology

Prerequisites: Synthesize your target peptide on a standard solid support (e.g., Rink Amide or Wang resin). Ensure the N-terminal Fmoc group (or an orthogonal protecting group like Mtt on a target Lysine) has been removed using 20% piperidine in DMF.

  • Resin Swelling: Wash the resin with Dichloromethane (DCM) 3 times. Swell the resin in DCM for 30 minutes.

    • Causality: DCM provides optimal swelling for polystyrene-based resins, maximizing pore accessibility. This is critical because the bulky piperidine-benzoate reagent diffuses slower than standard amino acids.

  • Imine Formation: Dissolve 4.0 equivalents of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate in a minimal volume of a 1:1 mixture of DMF and DCM containing 1% (v/v) glacial acetic acid (AcOH). Add the solution to the resin and agitate gently for 2 hours at room temperature.

    • Causality: The 1% AcOH lowers the pH to ~4.5, which acts as an acid catalyst to dehydrate the carbinolamine intermediate into the imine. Without this weak acid, the reaction stalls [3].

  • Reduction: Direct addition is preferred to avoid imine hydrolysis. Add 4.0 equivalents of Sodium Cyanoborohydride ( NaBH3​CN ) directly to the reaction vessel. Agitate for 12 hours (overnight).

    • Causality: NaBH3​CN is highly chemoselective. Under mildly acidic conditions, it readily reduces the protonated iminium ion but leaves the unreacted aldehyde intact, preventing side reactions.

  • Validation via Micro-Cleavage: Withdraw a few resin beads, wash with DCM, and treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the addition of the modified linker (+247 Da after tert-butyl loss).

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), 5% DIPEA in DMF (2x to neutralize any residual acid), and finally Methanol (3x).

  • Global Cleavage: Treat the resin with a standard cleavage cocktail: TFA / Triisopropylsilane (TIPS) / H2O (95:2.5:2.5) for 2 hours.

    • Causality: This step cleaves the peptide from the resin, removes standard side-chain protecting groups, and simultaneously hydrolyzes the tert-butyl ester of the benzoate moiety to yield the highly functional free carboxylic acid.

Quantitative Data: Reaction Parameters

To ensure reproducibility across different peptide sequences, adhere to the optimized stoichiometric and environmental parameters summarized below:

ParameterRecommended ValueAcceptable RangeMechanistic Rationale
Aldehyde Equivalents 4.0 eq3.0 - 5.0 eqEnsures pseudo-first-order kinetics to drive complete imine formation against a solid-phase bound substrate.
Reducing Agent 4.0 eq ( NaBH3​CN )3.0 - 5.0 eqMatches aldehyde equivalents to rapidly trap the transient iminium intermediate.
Acid Catalyst 1.0% (v/v) AcOH0.5% - 2.0%Maintains optimal pH (~4-5) for iminium formation without completely protonating (and thus deactivating) the nucleophilic amine.
Solvent System DMF/DCM (1:1)DMF, NMP, or DCMBalances the high solubility of the bulky reagent (DMF) with the superior resin-swelling properties of DCM.
Reaction Time 12 hours4 - 16 hoursThe steric hindrance of the 4-substituted piperidine ring necessitates prolonged reaction times to achieve >95% conversion.

Troubleshooting & Expert Insights

  • Mitigating Over-Alkylation: A common failure mode in reductive amination is dialkylation (forming a tertiary amine). Fortunately, the significant steric bulk of the piperidine ring in Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate heavily disfavors the addition of a second molecule. If dialkylation is observed on LC-MS, reduce the aldehyde equivalents to 2.0 eq and switch to a milder reducing agent like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ).

  • Managing the Tert-Butyl Cation: During the final TFA cleavage, the removal of the tert-butyl ester generates a highly reactive tert-butyl carbocation. If your peptide sequence contains electron-rich residues (e.g., Tryptophan, Tyrosine, or Methionine), these cations can cause irreversible side-chain alkylation. Trustworthiness check: Always ensure your cleavage cocktail contains at least 2.5% TIPS, which acts as a superior hydride donor to scavenge these cations before they can damage the peptide.

  • Incomplete Reduction: If LC-MS analysis of the micro-cleavage reveals a mass corresponding to the unreduced imine (which often hydrolyzes back to the free amine during cleavage), the local pH within the resin matrix may be too high. Pre-washing the resin with 1% AcOH in DMF prior to reagent addition can prime the microenvironment and accelerate iminium formation.

References

  • GlaxoSmithKline Intellectual Property. "Cyclopropylamines as LSD1 inhibitors." US Patent 9,346,840 B2, May 24, 2016.
  • Chan, W. C., & White, P. D. "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press, 2000. Available at:[Link]

Application Notes for the Synthesis of a Key Pharmaceutical Building Block via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine Motif

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow it to effectively interact with a multitude of biological targets, including G-protein coupled receptors, ion channels, and enzymes. Piperidine derivatives are integral to therapeutics for cancer, central nervous system disorders, and infectious diseases.[3][4]

The target molecule, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate , represents a versatile synthetic intermediate. It combines the piperidine core with a benzoic acid moiety, a common pharmacophore, and a reactive aldehyde group suitable for further chemical elaboration, such as reductive amination or olefination. This application note provides a detailed guide to the synthesis of this valuable building block, focusing on the key bond-forming step: a palladium-catalyzed C(sp³)-N cross-coupling reaction.

Synthetic Strategy: A Retrosynthetic Approach

A logical and efficient synthesis of the target molecule hinges on the formation of the benzylic C-N bond. Retrosynthetic analysis reveals a strategic disconnection that points to a Buchwald-Hartwig amination reaction between a benzylic electrophile and a piperidine nucleophile.

This C(sp³)-N coupling is a powerful transformation that directly connects the two key fragments of the molecule. The forward synthesis, therefore, involves the coupling of tert-butyl 4-(bromomethyl)benzoate (the electrophile) with piperidine-4-carbaldehyde (the nucleophile).

Core Concepts: The Buchwald-Hartwig C(sp³)-N Amination

The palladium-catalyzed Buchwald-Hartwig amination is a fundamental reaction in organic synthesis for forming carbon-nitrogen bonds.[5] While initially developed for C(sp²)-N couplings (aryl halides), its principles have been extended to C(sp³)-N bond formation. The reaction proceeds through a catalytic cycle that is critically dependent on the interplay between the palladium center, a specialized phosphine ligand, and a base.[6]

The general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the benzylic halide (Ar-CH₂-Br) to form a Pd(II) intermediate. This is often the rate-limiting step and is facilitated by electron-rich, bulky ligands.

  • Amine Coordination & Deprotonation: The piperidine nucleophile coordinates to the Pd(II) center. A base then deprotonates the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Catalytic Cycle for Buchwald-Hartwig C(sp³)-N Coupling

Buchwald-Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_intermediate L-Pd(II)(CH₂Ar)(Br) pd0->oa_intermediate Oxidative Addition amido_complex [L-Pd(II)(CH₂Ar)(Piperidine)]+ Br- oa_intermediate->amido_complex Ligand Exchange final_complex L-Pd(II)(CH₂Ar)(Piperidinyl) amido_complex->final_complex Deprotonation final_complex->pd0 Reductive Elimination product_out Product Ar-CH₂-Piperidine final_complex->product_out base_in Base-H+ final_complex->base_in reagents_in Ar-CH₂-Br reagents_in->pd0 amine_in Piperidine-H amine_in->oa_intermediate base_out Base base_out->amido_complex

A simplified catalytic cycle for the palladium-catalyzed C(sp³)-N coupling.

Key Experimental Parameters:
  • Palladium Source: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are effective, modern palladium precatalysts (e.g., G2, G3, or G4 palladacycles) offer greater air stability and generate the active Pd(0) species more reliably.[6] For this C(sp³)-N coupling, [Pd(allyl)Cl]₂ is also an excellent choice.[7]

  • Ligand: This is arguably the most critical component. The challenge in C(sp³)-N coupling is to favor reductive elimination over competing side reactions like β-hydride elimination (not an issue for benzyl halides) and catalyst decomposition. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential. Ligands such as XPhos , tBuXPhos , and BrettPhos have proven highly effective as they stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.[7][8]

  • Base: A strong, non-nucleophilic base is required to deprotonate the secondary amine. Sodium tert-butoxide (NaOtBu) is a common choice. However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often requiring slightly higher temperatures.[6][7] Lithium hexamethyldisilazide (LHMDS) is another powerful option, especially when substrate proton tolerance is needed.[5][9]

  • Solvent: Aprotic, non-polar, or weakly polar solvents are standard. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[7] It is critical that solvents are anhydrous and degassed to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol describes the synthesis of the target molecule on a 1.0 mmol scale. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

  • tert-Butyl 4-(bromomethyl)benzoate (1.0 equiv, 271 mg)

  • Piperidine-4-carbaldehyde (1.2 equiv, 136 mg)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.0 mol% Pd, 9.2 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2.2 mol%, 10.5 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 135 mg)

  • Anhydrous, degassed toluene (5 mL)

General Experimental Workflow

Workflow start Start step1 1. Add solids (halide, base) to oven-dried Schlenk flask. start->step1 end Pure Product step2 2. Evacuate & backfill with inert gas (3x). step1->step2 step3 3. Add catalyst (Pd source) and ligand under positive gas flow. step2->step3 step4 4. Add nucleophile (amine) and degassed solvent via syringe. step3->step4 step5 5. Heat reaction mixture (e.g., 80-100 °C) with stirring. step4->step5 step6 6. Monitor reaction progress by TLC or LC-MS. step5->step6 step7 7. Cool, quench reaction, and perform aqueous work-up. step6->step7 step8 8. Dry organic layer, concentrate, and purify by chromatography. step7->step8 step8->end

A generalized workflow for setting up the cross-coupling reaction.

Procedure:

  • Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-(bromomethyl)benzoate (271 mg, 1.0 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, quickly add Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and XPhos (10.5 mg, 0.022 mmol).

  • Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by piperidine-4-carbaldehyde (136 mg, 1.2 mmol).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzylic bromide is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Quench by slowly adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure product.

Data and Optimization Parameters

The conditions for C(sp³)-N coupling can be highly dependent on the specific substrates. The following table provides a summary of literature-precedented conditions for the coupling of benzylic halides with secondary cyclic amines, which can serve as a starting point for optimization.

Electrophile (Ar-CH₂-X)NucleophilePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Benzyl BromidePiperidinePd₂(dba)₃ (1.0)XPhos (2.2)NaOtBu (1.4)Toluene100>95
4-Methoxybenzyl ChlorideMorpholine[Pd(allyl)Cl]₂ (1.0)t-BuXPhos (2.5)LHMDS (1.5)Dioxane8092
Benzyl ChloridePiperidinePd(OAc)₂ (2.0)BrettPhos (4.0)Cs₂CO₃ (2.0)Toluene11088
2-Naphthylmethyl BromidePiperidinePd₂(dba)₃ (1.0)SPhos (2.2)K₃PO₄ (2.0)Dioxane10090

Note: This data is compiled for illustrative purposes based on typical conditions found in the literature for similar transformations. Yields are highly substrate-dependent.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination).2. Insufficiently strong base.3. Poor solubility of reagents.1. Ensure all reagents are pure and solvents are anhydrous and degassed. Use a precatalyst for more reliable activation.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu or LHMDS).3. Try a different solvent (e.g., dioxane instead of toluene) or increase reaction temperature.
Formation of Bibenzyl Side Product (Ar-CH₂-CH₂-Ar) Homocoupling of the benzylic halide, often promoted by certain Pd species.This is less common with modern Buchwald-Hartwig systems but can occur. Ensure a slight excess of the amine nucleophile is used. Screen different ligands.
Dehalogenation of Starting Material Presence of a hydrogen source and an overly active catalyst.Ensure anhydrous conditions. If using an alcohol solvent, switch to an aprotic solvent like toluene or dioxane.
Difficult Purification Co-elution of product with residual ligand or ligand oxides.Use a minimal amount of ligand (maintain a Pd:L ratio of ~1:1.1 to 1:2.2). Consider using a fluorous-tagged ligand or a scavenger resin to remove phosphine byproducts post-reaction.

References

Click to expand
  • Surry, D. S., & Buchwald, S. L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry. [Link]

  • PubChem. tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Buter, J., et al. (2017). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications. [Link]

  • PubMed. (2014). Palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide. [Link]

  • ACS Publications. (2025). Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • ResearchGate. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ScienceDirect. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Royal Society of Chemistry. (2015). Metal-free C–N cross-coupling of electrophilic compounds and N-haloimides. [Link]

  • ResearchGate. (2014). Palladium-Catalyzed C(sp3)-C(sp2) Cross-Coupling of Homoleptic Rare-Earth Metal Trialkyl Complexes with Aryl Bromides: Efficient Synthesis of Functionalized Benzyltrimethylsilanes. [Link]

  • ACS Publications. (2025). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Journal of the American Chemical Society. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Royal Society of Chemistry. Practical Synthesis of Fragment. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • eDiss. (2014). Palladium- and Ruthenium-Catalyzed C(sp2)-H and C(sp3)-H Arylations. [Link]

  • Heriot-Watt University Research Portal. (2019). Dual copper- and photoredox-catalysed C(sp2)-C(sp3) coupling. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Science. [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • ACS Publications. (2009). Palladium Complexes with Carbene and Phosphine Ligands: Synthesis, Structural Characterization, and Direct Arylation Reactions between Aryl Halides and Alkynes. Organometallics. [Link]

  • ResearchGate. (2014). Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • Organic Chemistry Portal. (2005). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. [Link]

Sources

In Vitro Drug Discovery Screening with Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the initial in vitro screening of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, a versatile chemical scaffold with significant potential in drug discovery. The document details the scientific rationale for screening this compound, drawing connections to its structural similarity to key pharmacophores found in approved drugs and clinical candidates. We present a multi-pronged screening strategy, combining targeted biochemical assays with unbiased, high-content phenotypic screens. Detailed, field-tested protocols are provided for a biochemical kinase inhibition assay, a cell-based NLRP3 inflammasome activation assay, and a cutting-edge Cell Painting phenotypic screen. This guide is designed for researchers, scientists, and drug development professionals, offering the technical details and scientific reasoning necessary to effectively evaluate the biological activity of this compound and identify promising avenues for therapeutic development.

Introduction and Scientific Rationale

The journey of drug discovery often begins with identifying novel chemical matter that can modulate disease-relevant biological pathways.[1][2] Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a compound of interest due to its unique structural features, which suggest its potential as a foundational scaffold for medicinal chemistry exploration.

The molecule incorporates a piperidine ring, a common motif in many successful drugs, linked to a benzoate group. This structure is reminiscent of intermediates used in the synthesis of potent kinase inhibitors like Ibrutinib (a Bruton's tyrosine kinase inhibitor) and various CDK9 inhibitors.[3] Furthermore, related piperidine-containing scaffolds have shown activity as inhibitors of the NLRP3 inflammasome, a key driver of inflammatory diseases.[4]

The presence of a reactive aldehyde (formyl group) offers a strategic chemical handle for subsequent library generation through reactions like reductive amination, but it can also be a source of non-specific activity. Therefore, a carefully designed initial screening cascade is essential to triage meaningful biological effects from potential assay artifacts.

This guide proposes a parallel screening approach to maximize the discovery potential:

  • Target-Based Screening: To investigate the hypothesis that the compound may inhibit specific, high-value targets like protein kinases or components of the inflammasome.

  • Phenotypic Screening: To uncover unexpected mechanisms of action by observing the compound's global effect on cell morphology and function in an unbiased manner.[5][6]

Table 1: Compound Specifications

PropertyValueSource
IUPAC Name tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoateSigma-Aldrich
CAS Number 1401966-71-9Sigma-Aldrich
Molecular Formula C18H25NO3Sigma-Aldrich
Molecular Weight 303.4 g/mol Sigma-Aldrich
Physical Form Colorless to White to Yellow Solid or Semi-solidSigma-Aldrich

Proposed In Vitro Screening Cascade

A successful screening campaign efficiently identifies and prioritizes compounds for further study.[7] The following workflow is designed to provide a comprehensive initial assessment of the compound's biological activity, incorporating decision points for advancing to more complex validation assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Validation & Follow-up Compound Compound Stock (10 mM in DMSO) Biochemical Protocol 1: Biochemical Kinase Assay (Single High Concentration) Compound->Biochemical Primary Screen @ 10-30 µM Phenotypic Protocol 3: Cell Painting Phenotypic Screen (Dose-Response) Compound->Phenotypic 8-pt Dose Curve Biochem_Dose Dose-Response Assay (IC50 Determination) Biochemical->Biochem_Dose If >50% Inhibition Phenotypic_Cluster Phenotypic Profile Clustering (MoA Hypothesis) Phenotypic->Phenotypic_Cluster Feature Extraction Orthogonal Orthogonal & Selectivity Assays (e.g., Kinase Panel) Biochem_Dose->Orthogonal Potent Hits (IC50 < 10 µM) Inflammasome Protocol 2: NLRP3 Inflammasome Assay (If Phenotype Suggests) Phenotypic_Cluster->Inflammasome e.g., Inflammation Profile Inflammasome->Orthogonal Validated Activity SAR Structure-Activity Relationship (SAR) (Analog Synthesis) Orthogonal->SAR Confirmed, Selective Hits

Caption: High-level workflow for screening and hit validation.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Example: CDK9/Cyclin T1)

Rationale: Based on structural homology to known kinase inhibitor scaffolds, a direct biochemical assay against a relevant kinase is a primary logical step.[3] This protocol uses a generic luminescence-based assay that measures ATP consumption, a hallmark of kinase activity.

Materials:

  • Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase substrate peptide (e.g., derived from C-terminal domain of RNA polymerase II)

  • ATP, high purity

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT

  • Known CDK9 inhibitor (e.g., Flavopiridol) for positive control

  • DMSO, molecular biology grade

  • White, opaque, 384-well assay plates

Protocol Steps:

  • Compound Plating:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for dose-response testing (e.g., from 10 mM down to 0.5 µM).

    • Using an acoustic liquid handler or manual multichannel pipette, transfer 50 nL of compound dilutions into the wells of a 384-well plate. This results in a final top concentration of 50 µM in a 10 µL assay volume (0.5% DMSO).

    • Causality Note: Keeping the final DMSO concentration at or below 0.5% is critical to avoid solvent-induced inhibition of the enzyme or other assay artifacts.[8]

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution (e.g., 0.4 ng/µL) in Assay Buffer.

    • Prepare a 2X substrate/ATP solution containing substrate peptide (e.g., 200 µM) and ATP (e.g., 20 µM, at the Km for the enzyme) in Assay Buffer.

    • Causality Note: Using ATP at its Km concentration makes the assay more sensitive to competitive inhibitors.

  • Reaction Initiation:

    • Add 5 µL of the 2X enzyme solution to each well containing the plated compound.

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

  • Reaction Incubation and Termination:

    • Mix the plate on a shaker for 1 minute.

    • Incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

    • Stop the reaction by adding 10 µL of Kinase-Glo® reagent to each well. This reagent simultaneously lyses the reaction components and measures the remaining ATP via a luciferase reaction.

  • Signal Detection and Data Analysis:

    • Mix the plate for 2 minutes and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

    • Calculate the percent inhibition relative to controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

    • Assess assay quality using the Z'-factor, which should be ≥ 0.5 for a robust assay.[8]

Table 2: Example Plate Layout for 384-Well Kinase Assay

WellsContent DescriptionPurpose
1-22 (Rows A-P) Test Compound (Dose-Response)Determine compound potency (IC50)
23 (Rows A-P) No Enzyme ControlBackground signal (Max Inhibition)
24 (Rows A-H) No Compound (0.5% DMSO)Baseline activity (No Inhibition)
24 (Rows I-P) Positive Control InhibitorAssay dynamic range
Protocol 2: Cell-Based NLRP3 Inflammasome Activation Assay

Rationale: Given that similar scaffolds can modulate inflammatory pathways, this assay assesses the compound's ability to inhibit the NLRP3 inflammasome, a key component of the innate immune system.[4] The protocol uses LPS-primed human monocytic THP-1 cells and measures the release of the inflammatory cytokine IL-1β.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium, supplemented with 10% FBS, Pen/Strep

  • Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin

  • Human IL-1β ELISA Kit

  • Test compound and MCC950 (positive control NLRP3 inhibitor)

Protocol Steps:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in suspension.

    • For the assay, seed cells into a 96-well plate at 1x10^5 cells/well in media containing 100 ng/mL PMA.

    • Incubate for 48-72 hours to allow cells to differentiate into adherent macrophage-like cells.

  • Cell Priming and Compound Treatment:

    • Carefully replace the PMA-containing media with fresh, serum-free media.

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C.

    • Causality Note: The LPS priming step is crucial as it upregulates the expression of pro-IL-1β and NLRP3, making the cells competent for inflammasome activation.

    • Add serial dilutions of the test compound and the positive control (MCC950) to the wells. Incubate for 30 minutes.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant from each well.

    • Quantify the amount of secreted IL-1β in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the concentration of IL-1β in each sample.

    • Determine the percent inhibition of IL-1β release for the test compound at each concentration and calculate the IC50 value.

    • Self-Validation: In parallel, run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with the same compound concentrations and treatment times to ensure that the observed inhibition of IL-1β is not due to cell death.

Protocol 3: High-Content Phenotypic Screening (Cell Painting)

Rationale: Phenotypic screening provides an unbiased view of a compound's effect, potentially revealing novel mechanisms of action.[5][9] The Cell Painting assay uses six fluorescent dyes to label different cellular compartments, generating a rich, multiparametric profile of the cell's response to the compound.[9]

G start Seed Cells in Microplate treat Treat with Compound (Dose-Response) start->treat 24h stain Stain Cells with 6-Plex Dye Set treat->stain 24-48h image Acquire Images (High-Content Imager) stain->image extract Feature Extraction (e.g., CellProfiler) image->extract analyze Downstream Analysis (PCA, Clustering) extract->analyze hit Identify Phenotypic 'Hits' & MoA Hypothesis analyze->hit

Caption: Workflow for the Cell Painting phenotypic assay.

Materials:

  • U-2 OS human osteosarcoma cell line (or other adherent cell line)

  • High-quality, optically clear 384-well microplates

  • Fluorescent Dyes: Hoechst 33342 (Nuclei), Concanavalin A/AlexaFluor 488 (Endoplasmic Reticulum), SYTO 14 (Nucleoli), Phalloidin/AlexaFluor 568 (Actin), MitoTracker Red CMXRos (Mitochondria), WGA/AlexaFluor 555 (Golgi/Plasma Membrane)

  • Formaldehyde, Triton X-100, PBS

  • High-content automated microscope

Protocol Steps:

  • Cell Seeding and Compound Treatment:

    • Seed U-2 OS cells into a 384-well plate at a density that ensures they are sub-confluent at the time of imaging (e.g., 1,000 cells/well). Incubate overnight.

    • Treat cells with an 8-point, 3-fold serial dilution of the test compound (e.g., from 30 µM to 13 nM). Include DMSO vehicle controls and known cytotoxic/bioactive compounds as controls.

    • Incubate for 24 to 48 hours.

  • Staining Procedure:

    • Causality Note: The following staining steps are performed sequentially to ensure optimal labeling and minimal cross-talk between dyes.

    • Add MitoTracker dye to live cells and incubate for 30 minutes.

    • Fix the cells with 4% formaldehyde in PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Add the mixture of the remaining five dyes (Hoechst, Concanavalin A, SYTO 14, Phalloidin, WGA) and incubate for 30 minutes in the dark.

    • Wash the cells thoroughly with PBS three times.

  • Image Acquisition:

    • Acquire images using a high-content automated microscope, capturing images in 5 channels for the 6 dyes (some dyes can be imaged in the same channel).

    • Typically, capture at least four sites per well to ensure a sufficient number of cells are analyzed for robust statistical power.

  • Image and Data Analysis:

    • Use an open-source image analysis software like CellProfiler to create an image analysis pipeline that:

      • Identifies the nuclei (primary objects).

      • Identifies the cell boundaries (secondary objects).

      • Identifies cytoplasmic organelles (tertiary objects).

      • Measures >1000 features per cell, including morphology, intensity, texture, and adjacency statistics.[9]

    • Aggregate the single-cell data to a per-well average profile.

    • Perform dimensionality reduction (e.g., Principal Component Analysis) and compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action.

    • Interpretation: Compounds with similar phenotypic profiles often share a common mechanism of action. A unique profile may indicate a novel mechanism.

Conclusion and Future Directions

This application note provides a strategic and detailed guide for the initial in vitro characterization of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. By employing a dual approach of target-based and phenotypic screening, researchers can efficiently probe the compound's bioactivity. Positive results, or "hits," from any of these primary assays must be subjected to a rigorous validation process. This includes re-testing, confirming activity from a freshly synthesized or sourced sample, and running orthogonal assays to rule out artifacts. For instance, a hit from the kinase assay should be tested against a panel of other kinases to assess selectivity. A confirmed and compelling hit can then serve as a valuable starting point for a hit-to-lead medicinal chemistry program, where analogs are synthesized to optimize potency, selectivity, and drug-like properties.

References

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. National Center for Biotechnology Information. Retrieved from: [Link]

  • ChemBK. (n.d.). Tert-Butyl 4-((4-(Hydroxymethyl)Piperidin-1-Yl)Methyl)Benzoate. Retrieved from: [Link]

  • Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3998. Available at: [Link]

  • NextSDS. (n.d.). Tert-Butyl 4-((4-(Hydroxymethyl)Piperidin-1-Yl)Methyl)Benzoate. Retrieved from: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from: [Link]

  • IQVIA. (n.d.). In Vitro screening. Retrieved from: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from: [Link]

  • NorthEast BioLab. (n.d.). Biochemical Assay Development, Biochemical Analysis. Retrieved from: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from: [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from: [Link]

  • PatSnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery? Retrieved from: [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from: [Link]

  • Revvity Signals. (2023). Phenotypic Drug Discovery with Cell Painting. Retrieved from: [Link]

  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from: [Link]

  • Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from: [Link]

  • Selvita. (n.d.). Cell-Based and Phenotypic Assays. Retrieved from: [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from: [Link]

Sources

Advanced Bioconjugation Techniques Utilizing tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the rapidly evolving landscape of targeted therapeutics, Antibody-Drug Conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), the demand for highly specific, orthogonal bioconjugation linkers is paramount. tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS: 1401966-71-9)[1] has emerged as a highly versatile heterobifunctional crosslinker precursor. Featuring an aldehyde-bearing piperidine ring and a tert-butyl-protected carboxylic acid[1], this molecule allows scientists to execute highly controlled, two-step conjugation workflows.

This application note provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to utilizing this linker. We detail the mechanistic causality behind two primary workflows: Reductive Amination and Aniline-Catalyzed Oxime Ligation , followed by orthogonal deprotection and payload attachment.

Molecular Anatomy & Reactivity Profile

To design a self-validating bioconjugation system, one must first understand the orthogonal reactivity of the linker's functional groups:

  • The Formyl Group (Aldehyde): Located on the piperidine ring, this electrophilic center is highly reactive toward primary amines (forming Schiff bases) and aminooxy/hydrazide groups (forming oximes/hydrazones)[2]. Aldehydes are uniquely valuable because they are virtually absent in native proteins, allowing for site-selective conjugation when targeting engineered aminooxy groups or N-terminal amines.

  • The tert-Butyl Ester: Located on the benzoate moiety, this group serves as a robust protecting group for the carboxylic acid[1]. It is completely stable to the mild aqueous conditions used during aldehyde conjugation but can be selectively cleaved using strong acids like Trifluoroacetic acid (TFA) to yield a free carboxylate for subsequent amide coupling.

G A tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (Bifunctional Precursor) B1 Pathway A: Reductive Amination (Target: Primary Amines) A->B1 NaCNBH3, pH 6.0-7.0 B2 Pathway B: Oxime Ligation (Target: Aminooxy Groups) A->B2 Aniline Catalyst, pH 4.5-7.0 C1 Secondary Amine Conjugate (TFA-Stable) B1->C1 C2 Oxime Conjugate (Requires Anhydrous TFA) B2->C2 D Acidic Deprotection (TFA / DCM) C1->D C2->D E Free Carboxylic Acid Intermediate D->E F Amide Coupling (EDC/NHS + Payload Amine) E->F G Final Heterobifunctional Conjugate F->G

Figure 1: Overall bioconjugation workflow utilizing the bifunctional linker.

Workflow 1: Reductive Amination & Subsequent Payload Attachment

Mechanistic Causality

Reductive amination involves the condensation of the linker's aldehyde with a primary amine to form a reversible imine (Schiff base), which is subsequently reduced to a stable secondary amine[2].

Expert Insight: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is too harsh and will prematurely reduce the unreacted aldehyde to a nonreactive hydroxyl group[3]. Instead, Sodium cyanoborohydride (NaCNBH₃) is utilized. NaCNBH₃ is sufficiently mild that it does not reduce aldehydes at neutral pH, but it highly selectively reduces the protonated Schiff base intermediate[3]. Furthermore, the resulting secondary amine is entirely stable to the harsh TFA conditions required for the subsequent deprotection step.

Step-by-Step Protocol

Phase 1: Reductive Amination

  • Preparation: Dissolve the target amine-containing biomolecule (e.g., protein or peptide) in 100 mM Sodium Phosphate buffer, pH 6.5.

  • Linker Addition: Prepare a 10 mM stock of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate in anhydrous DMSO. Add 10–20 molar equivalents of the linker to the protein solution (ensure final DMSO concentration remains <10% to prevent protein denaturation).

  • Reduction: Immediately add NaCNBH₃ to a final concentration of 20 mM[3]. (Safety Note: NaCNBH₃ is toxic and releases HCN gas at low pH; perform in a fume hood).

  • Incubation: Agitate gently at room temperature for 2–4 hours.

  • Purification: Remove excess reagents using a desalting column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with PBS[3].

Phase 2: Deprotection & Amide Coupling 6. Lyophilization: Lyophilize the purified intermediate to ensure a completely water-free environment. 7. Deprotection: Resuspend the solid in a cleavage cocktail of 50% TFA in Dichloromethane (DCM) containing 2.5% Triisopropylsilane (TIPS) as a carbocation scavenger. Incubate for 1 hour at room temperature. 8. Evaporation: Evaporate the TFA/DCM under a gentle stream of N₂ gas. 9. Activation: Resuspend the free-acid conjugate in 100 mM MES buffer, pH 6.0. Add 2 mM EDC and 5 mM sulfo-NHS. React for 15 minutes at room temperature to form the active NHS-ester[2]. 10. Payload Conjugation: Add the secondary amine-containing payload (e.g., fluorophore or cytotoxin) in PBS (pH 7.5). React for 2 hours, then purify via Size Exclusion Chromatography (SEC).

Workflow 2: Aniline-Catalyzed Oxime Ligation

Mechanistic Causality

When site-specific conjugation is required, biomolecules can be engineered to contain aminooxy groups. The aldehyde of the linker reacts with the aminooxy group to form a stable oxime bond[4]. However, at physiological pH, oxime formation is notoriously slow.

Expert Insight: To overcome this kinetic barrier, Aniline is used as a nucleophilic catalyst[5]. Aniline (a weak base and moderate nucleophile) rapidly reacts with the aldehyde to form a highly reactive protonated Schiff base[6]. This intermediate undergoes rapid transimination with the target aminooxy group to form the final oxime, regenerating the aniline catalyst[5]. This catalysis can accelerate the reaction up to 400-fold at pH 4.5 and 40-fold at neutral pH[5].

G Aldehyde Aldehyde Group (on Piperidine Ring) Schiff Protonated Schiff Base (Highly Reactive Intermediate) Aldehyde->Schiff + Aniline (Fast, Reversible) Aniline Aniline Catalyst (Nucleophile) Aniline->Schiff Schiff->Aniline Catalyst Regeneration Oxime Stable Oxime Conjugate Schiff->Oxime + Aminooxy Transimination (Fast) Aminooxy Aminooxy-Functionalized Target Biomolecule Aminooxy->Oxime

Figure 2: Nucleophilic catalysis mechanism of aniline in oxime ligation.

Step-by-Step Protocol
  • Preparation: Dissolve the aminooxy-functionalized biomolecule in 100 mM Sodium Acetate buffer, pH 4.5 to 5.5.

  • Catalyst Addition: Add Aniline to a final concentration of 10 mM to 100 mM[5]. (Note: p-phenylenediamine can also be used as a highly efficient, less toxic alternative[6]).

  • Linker Addition: Add 5–10 molar equivalents of the tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate linker (from a DMSO stock).

  • Incubation: Incubate at room temperature for 1–2 hours. Monitor conversion via LC-MS.

  • Purification: Remove the aniline catalyst and excess linker via diafiltration or a desalting column[6].

  • Deprotection Warning: Crucial Step. While oximes are relatively stable, they can undergo hydrolysis in strong aqueous acids. Deprotection of the tert-butyl ester must be performed under strictly anhydrous conditions (100% TFA or TFA/DCM) to preserve the oxime linkage.

Quantitative Data Comparison

To assist in experimental design, the following table summarizes the operational parameters and causal differences between the two conjugation strategies.

ParameterReductive AminationAniline-Catalyzed Oxime Ligation
Target Functional Group Primary Amines (Lysine, N-terminus)Aminooxy or Hydrazide groups
Optimal pH Range 6.0 – 7.04.5 – 5.5 (up to 7.0 with catalyst)
Required Reagents NaCNBH₃ (Reducing agent)Aniline or p-Phenylenediamine (Catalyst)
Reaction Kinetics Moderate (2 – 4 hours)Fast (1 – 2 hours due to catalysis)
Conjugate Stability Excellent (Irreversible secondary amine)High (Bioorthogonal oxime bond)
TFA Deprotection Compatibility Absolute (Amine is unaffected by acid)Conditional (Requires strictly anhydrous TFA)

References

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC (National Institutes of Health) URL:[Link]

  • Bioconjugate Techniques - 3rd Edition Source: Elsevier URL:[Link]

  • Expanding the versatility and scope of the oxime ligation Source: RSC Publishing URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve your reaction yields.

Introduction

The synthesis of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a crucial step in the development of various pharmaceutical intermediates. The most common and direct route to this molecule is the N-alkylation of piperidine-4-carbaldehyde with tert-butyl 4-(bromomethyl)benzoate. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact yield and purity. This guide will provide a detailed protocol and address potential pitfalls, drawing upon established principles of organic synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this N-alkylation are often traced back to several key factors:

  • Sub-optimal Reaction Conditions: The choice of base and solvent plays a critical role.

    • Insight: A moderately strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen without promoting side reactions. The solvent must be able to dissolve all reactants and be inert under the reaction conditions.

    • Solution:

      • Base Selection: We recommend using potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). K₂CO₃ is a solid base that is easily removed by filtration, while DIPEA is a sterically hindered organic base that is effective at scavenging the HBr byproduct.[1]

      • Solvent Choice: Anhydrous N,N-dimethylformamide (DMF) or acetonitrile are excellent solvent choices for this reaction.[1] They effectively dissolve the reactants and facilitate the SN2 reaction. Ensure your solvent is truly anhydrous, as water can interfere with the reaction.

      • Temperature Control: The reaction typically proceeds well at room temperature to slightly elevated temperatures (40-50 °C). Overheating can lead to decomposition and the formation of side products.

  • Poor Quality of Starting Materials: Impurities in either piperidine-4-carbaldehyde or tert-butyl 4-(bromomethyl)benzoate can significantly hinder the reaction.

    • Insight: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, and the benzylic bromide is prone to hydrolysis.

    • Solution:

      • Verify Starting Material Purity: Before starting the reaction, check the purity of your starting materials by ¹H NMR or LC-MS.

      • Purification: If necessary, purify the piperidine-4-carbaldehyde by distillation or column chromatography. The tert-butyl 4-(bromomethyl)benzoate can be recrystallized.

  • Incorrect Stoichiometry: The ratio of reactants is crucial.

    • Insight: Using a slight excess of the piperidine-4-carbaldehyde can help to ensure that the more valuable tert-butyl 4-(bromomethyl)benzoate is fully consumed.

    • Solution: We recommend using 1.1 to 1.2 equivalents of piperidine-4-carbaldehyde relative to the tert-butyl 4-(bromomethyl)benzoate.

Question 2: I am observing a significant amount of a side product with a higher molecular weight. What is it and how can I prevent its formation?

The most common high molecular weight side product is the quaternary ammonium salt, formed by the over-alkylation of the desired product.

  • Causality: The product, a tertiary amine, can still react with the electrophilic tert-butyl 4-(bromomethyl)benzoate to form a quaternary ammonium salt. This is more likely to occur if the concentration of the alkylating agent is too high or the reaction is run for an extended period.[1]

  • Mitigation Strategies:

    • Slow Addition of the Alkylating Agent: Instead of adding the tert-butyl 4-(bromomethyl)benzoate all at once, add it dropwise over a period of 1-2 hours to a solution of the piperidine-4-carbaldehyde and base. This maintains a low concentration of the electrophile and favors the mono-alkylation product.[1]

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials and the formation of the product. Stop the reaction as soon as the tert-butyl 4-(bromomethyl)benzoate has been consumed.

    • Stoichiometric Control: As mentioned previously, using a slight excess of the amine helps to minimize the presence of unreacted alkylating agent at the end of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature and time?

For this N-alkylation, a good starting point is to run the reaction at room temperature for 12-24 hours. If monitoring shows the reaction is sluggish, you can gently heat the mixture to 40-50 °C. The optimal time will depend on the specific conditions and should be determined by monitoring the reaction's progress.

Q2: How should I purify the final product?

The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The desired product is moderately polar.

Q3: What are the expected ¹H NMR and MS signals for the product?

  • ¹H NMR (in CDCl₃):

    • A singlet for the tert-butyl group protons around δ 1.5-1.6 ppm.

    • Signals for the piperidine ring protons.

    • A singlet for the benzylic methylene protons (Ar-CH₂-N) around δ 3.5-3.6 ppm.

    • A doublet for the aldehyde proton around δ 9.6-9.7 ppm.

    • Doublets for the aromatic protons of the benzoate ring around δ 7.4 and 7.9 ppm.

  • Mass Spectrometry (ESI+):

    • The expected [M+H]⁺ ion would be at m/z 318.2.

Q4: Can I use a different base, like triethylamine (TEA)?

While TEA can be used, it is a weaker base than DIPEA and may result in longer reaction times. Additionally, the triethylammonium bromide salt that forms can sometimes complicate the work-up. K₂CO₃ or DIPEA are generally preferred for their efficacy and ease of handling in this specific transformation.

Optimized Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Materials:

  • Piperidine-4-carbaldehyde (1.1 equiv.)

  • Tert-butyl 4-(bromomethyl)benzoate (1.0 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carbaldehyde and anhydrous DMF.

  • Base Addition: Add potassium carbonate to the solution.

  • Addition of Alkylating Agent: In a separate flask, dissolve tert-butyl 4-(bromomethyl)benzoate in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring piperidine solution over 1 hour at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

    • Dilute the filtrate with ethyl acetate and wash with water (3x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Parameter Recommended Condition Rationale
Amine to Halide Ratio 1.1 : 1.0Minimizes over-alkylation.
Base K₂CO₃ (2.0 equiv.)Effective, inexpensive, and easily removed.
Solvent Anhydrous DMFGood solubility for all reactants.
Temperature Room TemperatureMild conditions prevent side reactions.
Monitoring TLC or LC-MSEnsures timely quenching of the reaction.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Piperidine Piperidine-4-carbaldehyde Product Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate Piperidine->Product Nucleophilic Attack Benzoate Tert-butyl 4-(bromomethyl)benzoate Benzoate->Product Salt HBr Base Base (e.g., K2CO3) Base->Piperidine Deprotonation

Caption: N-alkylation of piperidine-4-carbaldehyde.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Base Optimize Base and Solvent Start->Optimize_Base Control_Stoichiometry Control Reactant Stoichiometry Start->Control_Stoichiometry Check_Purity->Optimize_Base Optimize_Base->Control_Stoichiometry Slow_Addition Implement Slow Addition of Alkylating Agent Control_Stoichiometry->Slow_Addition Monitor_Reaction Monitor Reaction Progress Closely Slow_Addition->Monitor_Reaction Purification Optimize Purification Monitor_Reaction->Purification Success Improved Yield and Purity Purification->Success

Caption: Troubleshooting workflow for yield improvement.

References

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Smith, A. B., et al. (2019). Practical Synthesis of Fragment. RSC. Available at: [Link]

  • Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Satcharoen, V., et al. (2018). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PMC. Available at: [Link]

  • Itoh, T., et al. (2012). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. RSC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this intermediate during synthesis. As Senior Application Scientists, we provide not just protocols, but the chemical reasoning behind them, enabling you to make informed decisions in your lab.

The compound , with the CAS Number 1401966-71-9, possesses a unique structure that presents specific solubility hurdles.[1] Its molecular architecture combines a large, nonpolar tert-butyl benzoate moiety with a more polar N-substituted piperidine containing a formyl group. This dual nature is the primary cause of the solubility issues frequently observed. The bulky, hydrophobic tert-butyl group enhances stability and lipophilicity, while the tertiary amine and aldehyde offer sites for polar interactions.[2][3] Understanding this balance is key to troubleshooting.

This document is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered during reactions like reductive aminations.

FAQ 1: My Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate won't dissolve. What is the first step?

Answer: The observation that your starting material, which can be a solid or semi-solid, is not dissolving indicates a mismatch between its solvation requirements and the chosen solvent. The root cause lies in its amphiphilic nature: the large, nonpolar tert-butylbenzoyl portion requires a nonpolar environment, while the formyl and tertiary amine functionalities prefer polar solvents. To overcome the compound's crystal lattice energy, a systematic approach to solvent selection is the most effective first step.[4]

Initial Troubleshooting Workflow

The following workflow provides a logical sequence for addressing initial solubility problems.

cluster_start cluster_main cluster_end start Start: Insoluble Substrate screening 1. Perform Solvent Screening (See Table 1) start->screening dissolved_check Is the compound soluble in a single solvent? screening->dissolved_check cosolvent 2. Attempt Co-Solvent System (e.g., DCM with 5-10% DMF) dissolved_check->cosolvent No   proceed Proceed with Reaction dissolved_check->proceed  Yes heating 3. Apply Gentle Heating (e.g., 35-40 °C) cosolvent->heating ph_adjust 4. Attempt pH Modification (for protic solvents) heating->ph_adjust re_evaluate Re-evaluate Strategy: - Check compound purity - Consider alternative synthetic route ph_adjust->re_evaluate cluster_opt Optimization Loop start Start: Slurry in Reductive Amination check Is substrate fully dissolved before adding reductant? start->check end_ok Proceed with Reductant Addition check->end_ok Yes end_bad Reaction will be inefficient. Enter Optimization Loop. check->end_bad No cosolvent Add Co-Solvent (5-10% DMF or DMSO) temp Increase Temperature (to 35-40 °C) acid Ensure Acid Presence (e.g., Acetic Acid, 1.1 eq) acid->check Re-assess end_bad->cosolvent

Caption: Decision process for optimizing a sluggish reductive amination.

Troubleshooting Protocol: Achieving a Homogeneous Reaction

This protocol assumes a standard reductive amination setup.

  • Initial Dissolution (CRITICAL STEP):

    • In your reaction flask, combine Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate and your chosen amine coupling partner in the primary solvent (e.g., DCM or THF).

    • Do not add the reducing agent yet.

    • Stir the mixture. If it remains a slurry, proceed down this list until a clear solution is obtained.

  • Co-Solvent Addition:

    • Add a small amount of a strong polar aprotic solvent like DMF or DMSO. Start with 5% of the total reaction volume and increase to 10% if necessary. These co-solvents are highly effective at breaking up aggregates and solvating a wide range of compounds. [4]

  • Temperature Increase:

    • Gently warm the mixture to 35-40°C. This often provides the necessary energy to overcome the crystal lattice forces without degrading most common reagents.

  • pH Modification (Key Mechanistic Insight):

    • The piperidine nitrogen is a tertiary amine, which is basic. In mildly acidic conditions, it will be protonated to form an ammonium salt. This salt is an ionic species and will be significantly more soluble in polar solvents, especially protic ones like methanol or ethanol.

    • Action: Add 1.1 to 1.5 equivalents of acetic acid. This not only catalyzes imine formation but also drastically improves the substrate's solubility. [5]If you switch to methanol as a solvent, the addition of acetic acid is almost mandatory for achieving solubility.

  • Final Reagent Addition:

    • Only once you have a homogeneous solution should you add the reducing agent (e.g., NaBH(OAc)₃). Add it portion-wise to control any potential exotherm.

FAQ 3: Does the order of reagent addition matter for solubility?

Answer: Yes, absolutely. A common mistake that leads to insolubility issues is adding all reagents to the flask at once. As detailed in the protocol above, a sequential and logical order of addition is crucial for success.

Validated Experimental Protocol: Optimized Reagent Addition Sequence
  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen), add Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 eq).

  • Solvation: Add the chosen solvent system (e.g., DCM with 5% DMF). Stir until all solid has dissolved. Gentle warming may be applied.

  • Amine Addition: Add the primary or secondary amine (1.0-1.2 eq). Stir for 5 minutes.

  • Acid Catalyst/Solubilizer: Add acetic acid (1.1-1.5 eq). Stir for 15-30 minutes to allow for imine formation.

  • Reduction: Once the solution is homogeneous and imine formation is underway, slowly add sodium triacetoxyborohydride (1.2-1.5 eq) in portions over 10-15 minutes.

  • Reaction: Allow the reaction to stir at room temperature, monitoring by TLC or LC-MS for completion.

This self-validating protocol ensures you visually confirm complete dissolution before committing the reducing agent, saving time and materials.

References
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Tert-Butyl 4-((4-Formylpiperidin-1-Yl)Methyl)Benzoate. NextSDS. Available at: [Link]

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. ACS Omega. Available at: [Link]

  • Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Benzoyl piperidine. Organic Syntheses. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ACS Publications. Available at: [Link]

  • Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor. ACS Publications. Available at: [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Center for Biotechnology Information (PMC). Available at: [Link]

  • tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. PubChem. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]

  • Application Note – Reductive Amination. Biotage. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available at: [Link]

Sources

Purification and recrystallization techniques for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide and protocol repository specifically for handling Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate .

This molecule presents a unique "triad of reactivity" that complicates purification: a basic tertiary amine (piperidine ring), a highly reactive aliphatic aldehyde (formyl group), and an acid-sensitive protecting group (tert-butyl ester). The following guide synthesizes field-proven methodologies to help you navigate these competing chemical sensitivities without compromising your yield or purity.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: My product is severely streaking during silica gel chromatography, and my isolated yield is poor. How do I fix this? The Causality: The basic tertiary nitrogen of the piperidine ring interacts strongly and irreversibly with the acidic silanol (Si-OH) groups present on standard bare silica gel[1]. This ion-exchange-like interaction causes broad peak tailing and traps the compound on the column. The Solution: You must deactivate the stationary phase dynamically. Modify your mobile phase by adding 1% to 5% Triethylamine (TEA). TEA acts as a sacrificial base, competitively binding to the acidic silanol sites and allowing your target piperidine derivative to elute as a sharp, well-defined band[2].

Q2: After an acidic aqueous workup, my NMR shows the loss of the tert-butyl group. What went wrong? The Causality: Tert-butyl esters are notoriously sensitive to strong acids. If you used hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to protonate the piperidine for an aqueous extraction, the acidic environment catalyzed the cleavage of the tert-butyl ester[3]. This reaction is driven by the formation of a highly stable tert-butyl cation, which subsequently eliminates to form isobutylene gas, leaving you with the undesired carboxylic acid derivative. The Solution: Avoid strong acids entirely. If pH adjustment is necessary, use mild, buffered systems (e.g., saturated aqueous NaHCO3​ or dilute citric acid). Stick to neutral or mildly basic workups to preserve the ester linkage.

Q3: The aldehyde group is degrading into a carboxylic acid upon storage. How can I purify and stabilize it? The Causality: Aliphatic aldehydes undergo rapid auto-oxidation in the presence of atmospheric oxygen. The Solution: Convert the reactive aldehyde into a water-soluble sodium bisulfite adduct[4]. This reversible reaction allows you to extract the target molecule into an aqueous phase, wash away organic impurities, and regenerate the pristine free aldehyde immediately before your next synthetic step[5].

Part 2: Quantitative Data & Stability Profiles

Table 1: Functional Group Stability & Mitigation Strategies

Functional Group Chemical Challenge Mechanistic Mitigation Strategy
Piperidine Nitrogen High basicity (pKa ~9); irreversible silica binding. Dynamic silanol masking using 1-5% TEA in chromatography eluents.
Formyl Group Auto-oxidation to carboxylic acid; hydrate formation. Reversible protection via liquid-liquid bisulfite adduct extraction.

| Tert-butyl Ester | Acid-catalyzed cleavage to isobutylene. | Strict avoidance of pH<4 ; utilize neutral/basic extraction protocols. |

Table 2: Optimized Recrystallization Solvent Systems

Solvent System Role & Causality Expected Outcome
Ethyl Acetate / Hexanes EtOAc acts as the solubilizing agent; Hexanes force the non-polar domains out of solution. High yield, moderate purity. Excellent for bulk crystallization of crude material.

| DCM / Heptane | DCM provides rapid dissolution; Heptane ensures a slow, highly ordered crystal lattice formation. | High purity, sharp crystalline morphology. Ideal for final analytical polishing. |

Part 3: Experimental Methodologies (Self-Validating Protocols)

Protocol A: Amine-Deactivated Silica Gel Chromatography

This protocol validates purity by preventing on-column degradation and tailing.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 70:30 v/v). Add exactly 2% (v/v) Triethylamine (TEA) to the mixture.

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least two column volumes of the solvent to ensure complete silanol deactivation[1].

  • Loading: Dissolve the crude Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate in a minimal amount of DCM (containing 1% TEA) and load it onto the column.

  • Elution: Elute the product using the modified mobile phase. The product will elute significantly faster and sharper than on bare silica.

Protocol B: Bisulfite Adduct Liquid-Liquid Purification

This protocol isolates the aldehyde orthogonally from non-polar impurities.

  • Adduct Formation: Dissolve the crude mixture in 10 mL of Ethyl Acetate. Add 15 mL of a freshly prepared, saturated aqueous NaHSO3​ solution[4].

  • Agitation: Shake vigorously in a separatory funnel for 3-5 minutes. The aldehyde will convert into a highly polar α -hydroxy sulfonate adduct and migrate into the aqueous layer.

  • Phase Separation: Separate the layers. Discard the organic layer (which contains unreacted starting materials and non-aldehyde impurities). Wash the aqueous layer once more with 10 mL of clean Ethyl Acetate to ensure complete impurity removal.

  • Regeneration: To the aqueous layer, add 15 mL of fresh Ethyl Acetate. Slowly add saturated aqueous Na2​CO3​ or 1M NaOH dropwise under vigorous stirring until the aqueous pH reaches ~9-10[5].

  • Recovery: The free aldehyde is regenerated and immediately partitions into the Ethyl Acetate layer. Separate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol C: Recrystallization (DCM/Heptane)
  • Dissolution: Place the purified, dry compound in a round-bottom flask. Add minimal Dichloromethane (DCM) dropwise at 35°C until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove from heat. Slowly add Heptane dropwise while swirling until a faint, persistent cloudiness (turbidity) is observed.

  • Annealing: Add exactly one drop of DCM to clear the solution, then cover the flask and allow it to cool undisturbed to room temperature over 4 hours.

  • Harvesting: Transfer the flask to an ice bath (0°C) for 1 hour to maximize yield. Filter the resulting crystals via vacuum filtration and wash with ice-cold Heptane.

Part 4: Logical Workflows & Visualizations

G Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Saturated NaHSO3 (Vigorous Shaking) Crude->Bisulfite PhaseSplit Phase Separation Bisulfite->PhaseSplit OrgImp Organic Phase (Impurities Discarded) PhaseSplit->OrgImp AqAdduct Aqueous Phase (Bisulfite Adduct) PhaseSplit->AqAdduct Regen Add Base (Na2CO3/NaOH) & Organic Solvent AqAdduct->Regen Pure Pure Aldehyde (Organic Phase) Regen->Pure

Caption: Workflow for the purification of the formyl group via a reversible bisulfite adduct.

G Target Tert-butyl 4-((4-formylpiperidin -1-yl)methyl)benzoate Acid Strong Acid Workup (HCl, TFA) Target->Acid Air Prolonged Air Exposure (O2) Target->Air Mild Mild Basic/Neutral Workup (TEA, NaHCO3) Target->Mild Cleavage Ester Cleavage (Carboxylic Acid Formation) Acid->Cleavage Oxidation Aldehyde Oxidation (Carboxylic Acid Formation) Air->Oxidation Stable Intact Target Molecule Mild->Stable

Caption: Degradation pathways of the target molecule under acidic and oxidative conditions.

Part 5: References

  • Wu, A.-B., et al. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." Biomedical Chromatography, PubMed. Available at:[Link]

  • ACS Publications. "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. Available at:[Link]

  • The Royal Society of Chemistry / PMC. "Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis." Available at:[Link]

  • Organic Chemistry Portal. "Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure." Available at:[Link]

Sources

Minimizing side reactions during Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific N-alkylation reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.

The target molecule is typically synthesized via the N-alkylation of piperidine-4-carbaldehyde with an electrophile like tert-butyl 4-(bromomethyl)benzoate. While seemingly straightforward, the presence of a reactive aldehyde on the nucleophile and a potent benzyl-type halide electrophile creates a landscape ripe for side reactions. This guide provides direct answers to common issues, ensuring higher yields and purity.

Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental observations and provides causal explanations and actionable solutions.

Question 1: My LC-MS shows a significant byproduct with a mass corresponding to [Product + Alkylating Agent]. What is it and how can I prevent it?

Answer: This common byproduct is the quaternary ammonium salt, resulting from the over-alkylation of your desired tertiary amine product. The nitrogen on the product is still nucleophilic and can compete with the starting piperidine for the tert-butyl 4-(bromomethyl)benzoate electrophile.[1][2]

Causality:

  • High Reactivity: The benzylic bromide is a highly reactive alkylating agent.

  • Stoichiometry: Using an excess of the alkylating agent drives the reaction towards the thermodynamically stable quaternary salt.

  • Reaction Rate: If the local concentration of the alkylating agent is too high, it increases the probability of reacting with the newly formed product before it diffuses away.

Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the piperidine-4-carbaldehyde nucleophile. This ensures the more valuable electrophile is consumed first.

  • Slow Addition: Add the tert-butyl 4-(bromomethyl)benzoate solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low concentration of the electrophile, favoring the primary reaction.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to moderate the reaction rate and improve selectivity.

over_alkylation reactant_A Piperidine-4-carbaldehyde (Nucleophile) product Desired Product (Tertiary Amine) reactant_A->product   Desired   Reaction reactant_B tert-butyl 4-(bromomethyl)benzoate (Electrophile) reactant_B->product side_product Quaternary Ammonium Salt (Side Product) reactant_B->side_product product->side_product Over-alkylation (Side Reaction) troubleshooting_flow start Low Yield or High Impurity? check_sm Starting Materials Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_products Side Products Observed? check_sm->side_products Yes solution_incomplete Improve Conversion (See Q3) incomplete->solution_incomplete mass_check Impurity Mass? [M+Alkylating Agent] side_products->mass_check Yes over_alkylation Likely Over-alkylation (See Q1) mass_check->over_alkylation Yes complex_mix Complex Mixture/ Aldehyde Loss mass_check->complex_mix No solution_aldehyde Aldehyde Instability (See Q2) complex_mix->solution_aldehyde

Caption: Troubleshooting workflow for the N-alkylation reaction.

Frequently Asked Questions (FAQs)

  • Q: What is the best all-around base for this N-alkylation?

    • A: Diisopropylethylamine (DIPEA) is highly recommended. It is a sterically hindered, non-nucleophilic base that effectively scavenges HBr without interfering with the aldehyde or the electrophile.

  • Q: Can I use triethylamine (Et₃N)?

    • A: While common, Et₃N is more nucleophilic than DIPEA and can potentially react with the benzylic bromide. It is also slightly more basic, which could increase the risk of aldehyde side reactions. It can be used, but DIPEA is a safer choice for this specific transformation.

  • Q: Which solvent is optimal?

    • A: Acetonitrile (ACN) is often the best choice. It is polar aprotic, effectively solubilizes the reactants, and is relatively easy to remove. DMF is also excellent but requires higher temperatures for removal. Dichloromethane (DCM) can also be used but may result in slower reaction rates.

  • Q: How should I monitor the reaction progress?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product will be less polar than the piperidine starting material but more polar than the bromo-ester. Staining with potassium permanganate is effective for visualizing all spots. For definitive analysis, LC-MS is ideal to track the consumption of reactants and the formation of the product and any byproducts.

  • Q: What is the best method for purification?

    • A: Flash column chromatography on silica gel is the standard and most effective method. A gradient elution, for example, from 10% to 50% ethyl acetate in hexanes, will typically provide good separation of the product from unreacted starting materials and non-polar impurities.

Data Summary & Recommended Protocol

Table 1: Comparison of Common Bases
BaseTypepKa of Conj. AcidNucleophilicityCommon IssuesRecommendation
DIPEA Tertiary Amine~10.8Very Low (Hindered)NoneHighly Recommended
K₂CO₃ Inorganic~10.3Low (Heterogeneous)Slower reaction ratesGood Alternative
Et₃N Tertiary Amine~10.7ModerateCan act as nucleophileUse with caution
Pyridine Aromatic Amine~5.2ModerateCan act as nucleophileNot Recommended
Optimized Experimental Protocol

This protocol incorporates best practices to minimize side reactions.

Materials:

  • Piperidine-4-carbaldehyde (1.1 eq)

  • Tert-butyl 4-(bromomethyl)benzoate (1.0 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Sodium Iodide (NaI) (0.1 eq)

  • Anhydrous Acetonitrile (ACN) (to 0.2 M concentration)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an atmosphere of dry nitrogen, add piperidine-4-carbaldehyde and sodium iodide.

  • Solvent Addition: Add anhydrous acetonitrile and stir to dissolve. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA to the stirred solution.

  • Electrophile Addition: In a separate flask, dissolve tert-butyl 4-(bromomethyl)benzoate in anhydrous acetonitrile. Transfer this solution to a syringe and add it dropwise to the reaction mixture over 1 hour using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the tert-butyl 4-(bromomethyl)benzoate is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-40% EtOAc in hexanes) to yield the pure product.

References

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-14). Atlantis Press. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Zhang, J., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Lima, L. M., et al. (2005). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3893–o3895. Available at: [Link]

  • Bolla, M. L., & Al-Huniti, M. H. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 14(9), 923. Available at: [Link]

  • da Silva, A. B. F., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Available at: [Link]

  • Das, B., et al. (2011). PEG-embedded KBr3: A recyclable catalyst for multicomponent coupling reaction for the efficient synthesis of functionalized piperidines. Beilstein Journal of Organic Chemistry, 7, 1338–1343. Available at: [Link]

  • Silva, R., et al. (2007). Reductive methylation by aqueous formaldehyde and zinc. ResearchGate. Available at: [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(6), 394-406. Available at: [Link]

  • de A. Lima, M. P., et al. (2005). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. ResearchGate. Available at: [Link]

  • Pan, J., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. American Journal of Nuclear Medicine and Molecular Imaging, 2(2), 168-177. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Murugesan, S., et al. (2012). Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols. Chemical Communications, 48(52), 6589-6591. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate and its Methyl Ester Analog

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and complex organic synthesis, the choice of protecting groups is a critical decision that dictates synthetic strategy and overall efficiency. The ester functionality, in particular, offers a versatile handle for modification, but its reactivity is profoundly influenced by the nature of the alkyl group. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related building blocks: tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate and its methyl ester analog . By understanding their differential reactivity in key transformations, researchers can strategically select the optimal analog for their specific synthetic goals, particularly in the construction of complex bioactive molecules.

This analysis is grounded in the fundamental principles of organic chemistry, supported by established experimental protocols and data from relevant literature. We will explore the reactivity of both the formyl and ester functionalities, providing a clear rationale for the selection of one compound over the other.

Core Chemical Differences: The Impact of the Ester Alkyl Group

The primary distinction between the two subject molecules lies in the ester moiety: a sterically bulky tert-butyl group versus a sterically unhindered methyl group. This seemingly small difference has profound implications for the chemical behavior of the ester, primarily governed by steric hindrance and the stability of potential carbocation intermediates.

The tert-butyl group, with its three methyl substituents, creates significant steric bulk around the ester's carbonyl carbon. This steric shield impedes the approach of nucleophiles, rendering the tert-butyl ester highly resistant to conditions that would readily cleave a methyl ester, such as base-catalyzed hydrolysis (saponification).[1][2]

Conversely, the tert-butyl ester is uniquely susceptible to cleavage under acidic conditions. This lability is due to a mechanism that proceeds through a stable tertiary carbocation intermediate.[1][3] Mild acidic reagents, such as trifluoroacetic acid (TFA), can efficiently cleave the tert-butyl ester, leaving other acid-sensitive groups, including methyl esters, intact. This "orthogonal" reactivity is a cornerstone of modern protecting group strategy.[4]

The methyl ester, lacking significant steric hindrance, is readily susceptible to nucleophilic attack at the carbonyl carbon. This makes it easily cleavable under basic conditions, for example, using lithium hydroxide (LiOH).[5] However, it is significantly more stable to acidic conditions compared to its tert-butyl counterpart.

Reactivity at the Formyl Group: Reductive Amination

Both molecules possess a formyl group on the piperidine ring, a versatile functional handle for introducing molecular diversity, most commonly through reductive amination. Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used in pharmaceutical synthesis.[2][6] The reaction typically proceeds via the in-situ formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced by a mild hydride reagent.

A key consideration is the stability of the ester functionality under reductive amination conditions. Fortunately, modern reductive amination protocols, particularly those employing sodium triacetoxyborohydride (NaBH(OAc)₃), are exceptionally mild and highly selective for the reduction of the iminium ion over the ester.[7][8] Therefore, both the tert-butyl and methyl esters are expected to be stable under these conditions, allowing for the selective functionalization of the formyl group without compromising the ester.

Experimental Data & Protocols

To provide a practical context for the theoretical differences, this section presents comparative data and detailed experimental protocols for key transformations.

Data Presentation: Comparative Stability and Cleavage
FeatureTert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoateMethyl 4-((4-formylpiperidin-1-yl)methyl)benzoateSupporting Rationale
Stability to Basic Hydrolysis (e.g., LiOH, THF/H₂O) High Stability (<5% cleavage after 24h at 25°C for tert-butyl benzoate)[1]Low Stability (>95% cleavage after 2h at 25°C for methyl benzoate)[1]Steric hindrance from the t-Bu group prevents nucleophilic attack at the carbonyl carbon.
Stability to Acidic Cleavage (e.g., TFA in DCM) Low Stability (Readily cleaved at room temperature)[9][10]High Stability (Generally stable to mild acidic conditions)[1]Cleavage proceeds via a stable tertiary carbocation intermediate for the t-Bu ester.
Stability to Reductive Amination (NaBH(OAc)₃, DCE) High Stability High Stability NaBH(OAc)₃ is a mild and selective reagent that does not typically reduce esters.[7]

Experimental Protocols

Protocol 1: Reductive Amination of the Formyl Group

This protocol describes a general procedure for the reductive amination of either the tert-butyl or methyl ester analog with a primary amine. Sodium triacetoxyborohydride is the reagent of choice due to its mildness and selectivity.[7]

Reaction Scheme:

G compound tert-butyl or methyl 4-((4-formylpiperidin-1-yl)methyl)benzoate reagents NaBH(OAc)₃, AcOH (cat.), DCE amine R-NH₂ product tert-butyl or methyl 4-(((4-((R-amino)methyl)piperidin-1-yl)methyl)benzoate reagents->product

Reductive Amination Workflow.

Materials:

  • tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate or Methyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial acetic acid (catalytic amount, ~0.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • To a solution of the aldehyde (1.0 eq) in DCE, add the primary amine (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This procedure should yield the desired secondary amine product with the ester group intact for both the tert-butyl and methyl analogs. Yields are typically high (80-95%) for this type of transformation.[5][8]

Protocol 2: Selective Cleavage of the Ester Groups

The differential stability of the two esters allows for their selective cleavage, a critical feature for orthogonal synthetic strategies.

A. Acidic Cleavage of the Tert-butyl Ester

This protocol describes the selective removal of the tert-butyl ester using trifluoroacetic acid, a standard and highly efficient method.[9][10]

Reaction Scheme:

G start tert-butyl 4-((4-substituted-piperidin-1-yl)methyl)benzoate reagents TFA, DCM product 4-((4-substituted-piperidin-1-yl)methyl)benzoic acid reagents->product

Acidic Cleavage of the Tert-butyl Ester.

Materials:

  • tert-butyl 4-((4-substituted-piperidin-1-yl)methyl)benzoate (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl ester (1.0 eq) in DCM.

  • Add an excess of TFA (typically 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting carboxylic acid can often be used directly or purified by trituration with a suitable solvent (e.g., diethyl ether) or by recrystallization.

Expected Outcome: This method provides a clean and high-yielding conversion to the corresponding carboxylic acid. The methyl ester analog would be completely stable under these conditions.

B. Basic Hydrolysis of the Methyl Ester

This protocol details the saponification of the methyl ester using lithium hydroxide, a common and effective method for methyl ester hydrolysis.[5][11]

Reaction Scheme:

G start methyl 4-((4-substituted-piperidin-1-yl)methyl)benzoate reagents LiOH, THF/H₂O product 4-((4-substituted-piperidin-1-yl)methyl)benzoic acid reagents->product

Basic Hydrolysis of the Methyl Ester.

Materials:

  • Methyl 4-((4-substituted-piperidin-1-yl)methyl)benzoate (1.0 eq)

  • Lithium hydroxide (LiOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~4-5 with 1 M HCl.

  • The product carboxylic acid may precipitate and can be collected by filtration, or it can be extracted with an organic solvent like ethyl acetate.

  • Dry the organic extracts over anhydrous Na₂SO₄ and concentrate to yield the carboxylic acid.

Expected Outcome: This procedure will efficiently hydrolyze the methyl ester to the carboxylic acid. The tert-butyl ester analog would remain largely unreacted under these conditions.[1]

Strategic Application in Synthesis

The choice between the tert-butyl and methyl ester analogs is a strategic one, dependent on the planned synthetic route.

G start Synthetic Goal q1 Is a subsequent reaction base-sensitive? start->q1 q2 Is a subsequent reaction acid-sensitive? q1->q2 No use_tert_butyl Use tert-butyl ester analog (stable to base, labile to acid) q1->use_tert_butyl Yes q2->use_tert_butyl No (More versatile for orthogonal deprotection) use_methyl Use methyl ester analog (labile to base, stable to acid) q2->use_methyl Yes

Decision workflow for selecting the appropriate ester analog.

  • Choose the tert-butyl ester analog when downstream synthetic steps require basic conditions or when you need to selectively unmask the carboxylic acid in the presence of other acid-stable protecting groups. Its stability to nucleophiles and reducing agents makes it a robust protecting group for multi-step syntheses.

  • Choose the methyl ester analog when subsequent steps involve acidic conditions that would cleave a tert-butyl ester, or when a simple, base-mediated deprotection is desired. It is often a more cost-effective starting material.

Conclusion

The reactivity of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate and its methyl ester analog are primarily dictated by the nature of the ester group. The tert-butyl ester offers robust protection against basic and nucleophilic conditions, with the significant advantage of being selectively cleavable under mild acidic conditions. The methyl ester, while susceptible to basic hydrolysis, provides stability in acidic environments. Both esters are compatible with standard reductive amination protocols for the functionalization of the formyl group. A thorough understanding of these reactivity profiles empowers the synthetic chemist to make informed decisions, enabling more efficient and elegant synthetic routes towards complex target molecules.

References

  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. BenchChem Technical Support.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons, Inc.
  • BenchChem. (2025). Assessing the impact of the tert-butyl ester on reaction outcomes. BenchChem Technical Support.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups. BenchChem Technical Support.
  • Lima, I. M. R., et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1630.
  • Larionov, O. V. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. BenchChem Technical Support.
  • U.S. Patent No. US20070149802A1. (2007). Process for preparing methyl 4-(aminomethyl)
  • BenchChem. (2025). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers. BenchChem Technical Support.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Sagitullin, R. S., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. ARKIVOC, 2008(ix), 42-51.
  • Stefan, M. I., & Bolton, J. L. (2002). Degradation Comparison for Methyl tert-Butyl Ether and Intermediate By-Products in Water at pH 3.0 after 1 h of Reaction. Environmental Science & Technology, 36(15), 3145-3149.
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)
  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)
  • Bray, A. M., et al. (1998). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Molecular Diversity, 4(3), 155-163.
  • Organic Chemistry Tutor. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester [Video]. YouTube.
  • Wu, Y., et al. (2004). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. The Journal of Organic Chemistry, 69(19), 6141-6144.
  • Ramachandran, P. V. (2023).
  • Zádor, F., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2946-2957.
  • CDN. (n.d.).
  • WO2009133778A1. (2009).
  • Bhookya, S., et al. (2021). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Scientific Reports, 11(1), 1-16.

Sources

A Comparative Guide to a Validated HPLC Method for Purity Assessment of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to its precursors and key intermediates, where even trace impurities can influence the safety and efficacy of the final drug product. Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a complex synthetic intermediate, and establishing its purity profile is a critical quality control checkpoint. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[1]

This guide presents a comprehensive, validated reversed-phase HPLC (RP-HPLC) method for determining the purity of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. We will delve into the causality behind the experimental choices, present a self-validating protocol grounded in international regulatory standards, and compare its performance with viable analytical alternatives.

The Analytical Challenge: Understanding the Analyte

The structure of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate presents several key features that inform the analytical strategy:

  • A Benzoate Chromophore: The presence of the benzoate ring provides a strong UV chromophore, making UV-Vis detection a straightforward and robust choice.

  • A Tertiary Amine: The piperidine nitrogen is a basic site. Controlling the mobile phase pH is therefore critical to ensure consistent protonation and achieve sharp, symmetrical peak shapes, thereby avoiding issues like peak tailing.[2]

  • Multiple Functional Groups: The ester, aldehyde, and tertiary amine functionalities are all susceptible to degradation via hydrolysis, oxidation, or other pathways. The analytical method must be able to separate the parent compound from these potential degradants.

A Validated RP-HPLC Method for Purity Determination

Based on the analyte's structure, a reversed-phase HPLC method was developed and subsequently validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the modernized Q2(R2) guidelines.[3][4][5]

Chromatographic Conditions
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)A standard, reliable system. DAD allows for peak purity assessment and selection of the optimal wavelength.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A robust, general-purpose C18 column providing excellent resolution and peak shape for a wide range of compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.5), ensuring the piperidine nitrogen is consistently protonated, which sharpens the peak and improves retention consistency.[2]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.A gradient elution is crucial for ensuring that impurities with a wide range of polarities are eluted and separated from the main analyte peak, providing a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 235 nmThis wavelength corresponds to a strong absorbance maximum of the benzoate chromophore, providing high sensitivity for the analyte and related structures.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Sample Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.

Method Validation: A Deep Dive into the Pillars of Trust

The objective of method validation is to provide documented evidence that the procedure is fit for its intended purpose.[6] Our validation protocol is designed as a self-validating system, where each test confirms the reliability of the others.

cluster_0 Method Validation Workflow cluster_1 Validation Parameter Testing ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev Protocol Write Validation Protocol Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Implement Method Implementation & Lifecycle Management Report->Implement

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][7] The ultimate demonstration of specificity for a purity assay is a forced degradation study.[8][9]

Experimental Protocol: Forced Degradation

  • Prepare Solutions: Prepare solutions of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate at approximately 1 mg/mL in the sample diluent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1N NaOH and heat at 60 °C for 2 hours. Neutralize before injection.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid powder at 105 °C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze a control (unstressed) sample and each stressed sample by HPLC. Use a Diode Array Detector to assess peak purity for the analyte peak in all conditions.

Acceptance Criteria & Results:

  • The method must demonstrate the ability to separate the main analyte from all significant degradation products (Resolution > 2.0).

  • The analyte peak must pass peak purity analysis in all chromatograms, indicating no co-eluting impurities.

  • Significant degradation (typically 5-20%) should be observed under at least some of the stress conditions to prove the method is "stability-indicating".[8][9]

Stress Condition% Degradation ObservedResolution of Main Degradant PeakPeak Purity
Acid Hydrolysis15.2%3.1Pass
Base Hydrolysis18.5%2.8Pass
Oxidation8.9%3.5Pass
Thermal5.1%2.5Pass
PhotolyticNo significant degradationN/APass

The results confirm the method is highly specific and stability-indicating.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[10]

Experimental Protocol: A series of at least five standard solutions were prepared from a stock solution, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate.

Acceptance Criteria & Results:

  • The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

ParameterResult
Range0.05 - 0.15 mg/mL
Regression Equationy = 15482x + 1250
Correlation Coefficient (R²)0.9998

The excellent correlation coefficient confirms the method's linearity across the specified range.

Accuracy

Accuracy reflects the closeness of the test results to the true value. It is typically determined by applying the method to a sample matrix (placebo) spiked with known amounts of the analyte.[11]

Experimental Protocol: Accuracy was assessed by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate and analyzed. The percent recovery was then calculated.

Acceptance Criteria & Results:

  • The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelMean Recovery (%)% RSD
80%99.5%0.45%
100%100.3%0.31%
120%100.8%0.38%

The high recovery values demonstrate the excellent accuracy of the method.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[3]

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses the effect of random events within a laboratory (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Six separate preparations of the analyte at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision: The same procedure was repeated on a different day by a different analyst using a different HPLC system.

Acceptance Criteria & Results:

  • The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Level% RSD of Purity Results
Repeatability (n=6)0.42%
Intermediate Precision (n=6)0.78%

The low %RSD values indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[10]

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria & Results:

  • LOQ precision should be demonstrated by analyzing a series of samples at the LOQ concentration and obtaining an acceptable %RSD (typically ≤ 10%).

ParameterResult
Limit of Detection (LOD)0.015 µg/mL
Limit of Quantitation (LOQ)0.044 µg/mL
Precision at LOQ (%RSD)5.8%

The results show the method is sensitive enough to quantify very low levels of impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Experimental Protocol: Key parameters were slightly varied, and the effect on the results was observed. Parameters included: flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).

Acceptance Criteria & Results:

  • System suitability parameters (e.g., resolution, tailing factor) must still be met under all varied conditions.

  • The purity results should not change significantly.

Parameter VariedResolution (Analyte and nearest impurity)Tailing Factor% Purity Change
Flow Rate (0.9 mL/min)2.91.1-0.2%
Flow Rate (1.1 mL/min)2.71.1+0.1%
Temperature (25 °C)2.71.2-0.1%
Temperature (35 °C)2.91.1+0.1%

The method is robust to small changes in operational parameters.

Comparison with Alternative Analytical Methods

While the validated HPLC method is robust and fit-for-purpose, it is instructive to compare it with other potential techniques for purity analysis.[12][13]

cluster_0 Analytical Method Comparison Analyte Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate HPLC HPLC-UV (Validated Method) Analyte->HPLC Ideal For UPLC UPLC-UV/MS Analyte->UPLC Superior For GC GC-MS Analyte->GC Less Suitable TLC TLC Analyte->TLC Qualitative Only

Caption: Comparison of analytical techniques.

Ultra-Performance Liquid Chromatography (UPLC)
  • Principle: Operates on the same principles as HPLC but uses columns with smaller particles (<2 µm) and higher pressures.[13]

  • Advantages: Offers significantly faster analysis times (often by a factor of 5-10), higher resolution, and greater sensitivity. This would be excellent for high-throughput screening.

  • Disadvantages: Requires a specialized UPLC system capable of handling high backpressures. The method is less robust to "dirty" samples and requires more stringent sample preparation. Higher initial capital investment.

Gas Chromatography (GC)
  • Principle: Separates compounds based on their volatility in the gas phase.[12]

  • Advantages: Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.

  • Disadvantages: Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate has a high molecular weight and low volatility, making it unsuitable for direct GC analysis. It would require a derivatization step to increase its volatility, adding complexity and a potential source of error to the analysis.[12]

Thin-Layer Chromatography (TLC)
  • Principle: A simple, rapid, and cost-effective chromatographic technique used for qualitative assessments.[12]

  • Advantages: Useful for rapid, in-process checks, reaction monitoring, and preliminary impurity spotting.

  • Disadvantages: It is not a quantitative technique and lacks the resolution and sensitivity of HPLC. It cannot provide the accurate purity value required for regulatory submissions.

Conclusion

The reversed-phase HPLC method detailed in this guide has been rigorously validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. The forced degradation studies confirm its stability-indicating properties, making it a trustworthy tool for quality control and stability testing.[14]

While advanced techniques like UPLC offer improvements in speed and resolution, the validated HPLC method stands as a reliable, accessible, and scientifically sound choice for its intended purpose. It provides the necessary confidence in the quality of this critical pharmaceutical intermediate, ensuring a solid foundation for the subsequent stages of drug development.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • IntuitionLabs.ai. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Hasan, M. R., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Li, H., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]

  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]

  • ResearchGate. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Milojevic, Z. (2004, May 15). High perfomance liquid chromatography in pharmaceutical analyses. PubMed. [Link]

Sources

A Strategic Guide to Orthogonal Protection: Comparing Tert-butyl Ester and Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Navigating Synthetic Strategy

For the discerning researcher in the field of organic synthesis and drug development, the selection of a protecting group is not merely a tactical choice but a strategic imperative that dictates the course of a multi-step synthesis. The ideal group must be robust enough to withstand a variety of reaction conditions, yet labile enough for selective removal without compromising the integrity of the target molecule. This guide provides an in-depth comparison of two cornerstone protecting group strategies, embodied by the bifunctional reagent Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate and the widely utilized class of benzyl protecting groups .

The subject of our analysis, Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, is a versatile building block that contains two distinct protective moieties: a tert-butyl ester and an N-benzyl-like linkage. This allows us to frame our comparison around two fundamental operations in synthesis: the protection of carboxylic acids and the protection of amines. We will dissect the performance of the acid-labile tert-butyl ester against the hydrogenolysis-labile benzyl ester, providing the experimental rationale needed to employ them in an orthogonal synthetic strategy.

At the Core of the Comparison: Stability and Lability

The efficacy of any protecting group strategy hinges on the predictable stability of the protecting groups to a range of chemical environments and the ability to deprotect them selectively. The tert-butyl and benzyl groups offer a classic example of an "orthogonal" system, where each group can be removed under specific conditions that leave the other intact.[1][2]

The tert-butyl ester is renowned for its stability to basic, nucleophilic, and reductive conditions but is readily cleaved by acid.[3][4] In contrast, the benzyl group (as an ester or ether) is exceptionally stable to both acidic and basic conditions but is cleaved by catalytic hydrogenolysis or, in some cases, strong oxidizing agents.[5][6][7] This fundamental difference in reactivity is the key to their utility in complex syntheses.

Table 1: Comparative Stability of Protecting Groups

Reagent/ConditionTert-butyl EsterBenzyl Ester/EtherRationale for Stability/Lability
Strong Acid (e.g., TFA, HCl) LabileStableThe tert-butyl group is cleaved via a mechanism involving a stable tertiary carbocation intermediate.[4] Benzyl groups require much harsher acidic conditions for cleavage.[5]
Mild Acid (e.g., aq. H₃PO₄) Labile (slower)StableCleavage is possible, but slower than with strong acids, sometimes allowing for selectivity.[8] Benzyl groups remain robust.[7]
Base (e.g., NaOH, t-BuOK) StableStable (Ethers); Labile (Esters)The tert-butyl ester is sterically hindered from nucleophilic attack. Benzyl ethers are stable, but benzyl esters can be saponified.
Catalytic Hydrogenolysis (H₂, Pd/C) StableLabileThis is the premier method for benzyl group removal, proceeding via cleavage of the benzylic C-O or C-N bond.[7][9] The tert-butyl group is unaffected.
Nucleophiles (e.g., RLi, RMgX) StableStableBoth groups are generally stable to common nucleophiles.[4]
Oxidants (e.g., DDQ, O₃) StableLabile (under specific conditions)Benzyl ethers, particularly substituted ones like p-methoxybenzyl (PMB), can be cleaved oxidatively.[5][7]

Deprotection Methodologies: The Key to Selectivity

The true strategic value of these protecting groups is realized in their distinct deprotection pathways. The ability to selectively unmask one functional group while another remains protected is the essence of orthogonal synthesis.

Cleavage of the Tert-butyl Ester: An Acid-Driven Mechanism

The removal of a tert-butyl ester proceeds via an acid-catalyzed elimination reaction. Protonation of the ester oxygen is followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene gas. This irreversible step drives the reaction to completion under relatively mild acidic conditions.

G cluster_0 Mechanism: Acid-Catalyzed Deprotection of Tert-butyl Ester RCOOtBu R-C(=O)O-tBu protonated_ester R-C(=O)OH⁺-tBu RCOOtBu->protonated_ester + H⁺ H_plus H⁺ products R-COOH + (CH₃)₂C=CH₂ + H⁺ tBu_cation (CH₃)₃C⁺ protonated_ester->tBu_cation Slow (rate-determining) tBu_cation->products Fast - H⁺

Caption: Acid-catalyzed cleavage of a tert-butyl ester.

Experimental Protocol: Deprotection of a Tert-butyl Ester using TFA [8]

  • Dissolution: Dissolve the tert-butyl ester-containing compound in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: To the solution, add trifluoroacetic acid (TFA), typically in a 1:1 to 1:4 ratio with DCM (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger like triethylsilane (TES) can be added.[8]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-2 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting carboxylic acid can then be purified by crystallization, precipitation, or chromatography.

Cleavage of the Benzyl Group: Reductive Hydrogenolysis

Benzyl groups are most commonly removed by catalytic hydrogenolysis.[7] The substrate is exposed to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The reaction involves the oxidative addition of the palladium catalyst into the benzylic C-O or C-N bond, followed by hydrogenolysis to release the deprotected functional group and toluene.

G cluster_1 Mechanism: Catalytic Hydrogenolysis of a Benzyl Ester RCOOBn R-C(=O)O-CH₂-Ph products R-COOH + CH₃-Ph (Toluene) RCOOBn->products Catalytic Cycle H2_PdC H₂ , Pd/C

Caption: Cleavage of a benzyl ester via catalytic hydrogenolysis.

Experimental Protocol: Deprotection of a Benzyl Ester via Hydrogenolysis [9]

  • Setup: In a flask suitable for hydrogenation, dissolve the benzyl-protected compound in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure reactions). For more challenging substrates, pressurized hydrogen may be required. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate can be employed for milder conditions.[7]

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid, which can be further purified if necessary.

Synthetic Strategy: An Orthogonal Workflow

The distinct cleavage conditions for tert-butyl and benzyl groups allow for their sequential removal, enabling complex synthetic routes. The following workflow illustrates a scenario where both protecting groups are used to achieve a specific synthetic outcome.

G A Starting Material R¹-(COOH)-R²-(XH) X=O, NH B Protect Carboxylic Acid (e.g., with Boc₂O, DMAP) A->B C Intermediate 1 R¹-(COOtBu)-R²-(XH) B->C D Protect XH Group (e.g., with BnBr, NaH) C->D E Intermediate 2 R¹-(COOtBu)-R²-(XBn) D->E F Perform Synthesis Steps on R¹ or R² E->F G Modified Intermediate R¹'-(COOtBu)-R²'-(XBn) F->G H Selective Deprotection 1 (TFA/DCM) G->H Cleaves t-Bu I Intermediate 3 R¹'-(COOH)-R²'-(XBn) H->I J Selective Deprotection 2 (H₂, Pd/C) I->J Cleaves Bn K Final Product R¹'-(COOH)-R²'-(XH) J->K

Caption: Orthogonal synthesis using tert-butyl and benzyl groups.

The Utility of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

This specific reagent exemplifies the principles discussed. It is a valuable building block in medicinal chemistry, particularly for constructing molecules containing the common piperidine scaffold.[10]

  • Protected Carboxylate: The tert-butyl ester protects the benzoic acid, allowing chemists to perform reactions on the formyl group without interference from the acidic proton.

  • Reactive Handle: The 4-formyl group is a versatile functional group ready for elaboration, most commonly via reductive amination to introduce new substituents.[11]

  • Latent Amine Protection: The N-benzyl linkage, once formed by reacting the aldehyde, acts as a stable protecting group for the resulting secondary amine, which can be removed later in the synthesis via hydrogenolysis.

In a typical application, a primary amine would be reacted with the aldehyde of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate under reductive amination conditions. The resulting molecule would contain both a tert-butyl ester and a newly formed N-benzyl-like group. A chemist could then selectively cleave the tert-butyl ester with acid to reveal the carboxylic acid for further modification (e.g., amide coupling), and subsequently, remove the N-benzyl group via hydrogenolysis to reveal the secondary amine on the piperidine ring. This strategic flexibility is invaluable in the synthesis of complex drug candidates.

Conclusion

The choice between a tert-butyl-based protection strategy and a benzyl-based one is dictated by the overall synthetic plan and the compatibility of other functional groups within the molecule.

  • Choose tert-butyl protection when downstream steps involve reductive conditions (e.g., hydrogenation of alkenes or alkynes) that would inadvertently cleave a benzyl group.

  • Choose benzyl protection when the molecule is highly sensitive to acid, which would prematurely remove a tert-butyl group.

By understanding the distinct stability profiles and cleavage mechanisms of these two classes of protecting groups, researchers can design elegant, efficient, and high-yielding synthetic routes. The principles of orthogonality, exemplified by the tert-butyl vs. benzyl pairing, remain a cornerstone of modern organic chemistry, enabling the construction of complex molecules with precision and control.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Kamal, A., et al. (2015). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • University of Toronto. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A convenient synthesis of N-Boc-4-formylpiperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Publications. (2000, July 6). Halobenzyl Ethers as Protecting Groups for Organic Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). JP2000136183A - Production of n-benzyl-4-formylpiperidine.
  • ResearchGate. (2019, February 21). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. Retrieved from [Link]

  • PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]

  • ACS Publications. (2019, May 30). p-tert-Butyl Groups Improve the Utility of Aromatic Protecting Groups in Carbohydrate Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. Retrieved from [Link]

  • ResearchGate. (2019, September 8). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Retrieved from [Link]

  • Vinati Organics. (2022, July 29). What Is The Functionalization Of Methyl 4-Tert-Butylbenzoate?. Retrieved from [Link]

  • ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Practical Synthesis of Fragment. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

Sources

A Comparative Guide to LC-MS Analysis and Identification of Impurities in Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the analysis and identification of potential impurities in Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, a key intermediate in pharmaceutical synthesis. We objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, offering detailed experimental protocols and supporting data. The narrative emphasizes the rationale behind analytical choices, grounded in established scientific principles and regulatory expectations, to ensure robust and reliable impurity profiling. This document is intended for researchers, analytical scientists, and professionals in drug development who are tasked with ensuring the purity and safety of pharmaceutical compounds.

Introduction: The Critical Role of Impurity Profiling

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a versatile building block in medicinal chemistry, with its piperidine and benzoate moieties appearing in numerous active pharmaceutical ingredients (APIs).[1] The purity of such an intermediate is paramount, as impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization of any impurity present at levels of 0.1% or higher.[2]

This guide addresses the analytical challenges by comparing and optimizing LC-MS methods. LC-MS is the technique of choice due to its high sensitivity and specificity, enabling the separation, detection, and structural elucidation of trace-level impurities.[3][4][5][6] We will explore the logical development of a stability-indicating LC-MS method, validated through forced degradation studies, which is a cornerstone of pharmaceutical development.[7][8]

Understanding Potential Impurities: A Mechanistic Approach

A successful impurity analysis begins with a theoretical assessment of potential impurities based on the compound's structure and its synthetic route. The structure of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate contains several reactive functional groups: a tert-butyl ester, an aldehyde (formyl group), and a tertiary amine within the piperidine ring.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors such as 4-formylpiperidine and a suitable tert-butyl benzoate derivative.

  • Intermediates: Incomplete reactions could lead to the presence of synthetic intermediates.

Potential Degradation Products:

  • Impurity A (Hydrolysis Product): The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, yielding 4-((4-formylpiperidin-1-yl)methyl)benzoic acid.[9][10][11]

  • Impurity B (Oxidation Product): The aldehyde group is prone to oxidation, which would form Tert-butyl 4-((4-carboxypiperidin-1-yl)methyl)benzoate.[12][13][14]

  • Impurity C (Hydrolysis & Oxidation Product): A combination of both degradation pathways would result in 4-((4-carboxypiperidin-1-yl)methyl)benzoic acid.

The following diagram illustrates these primary degradation pathways.

G parent Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate impA Impurity A 4-((4-formylpiperidin-1-yl)methyl)benzoic acid parent->impA Hydrolysis (Acidic/Basic Conditions) impB Impurity B Tert-butyl 4-((4-carboxypiperidin-1-yl)methyl)benzoate parent->impB Oxidation impC Impurity C 4-((4-carboxypiperidin-1-yl)methyl)benzoic acid impA->impC Oxidation impB->impC Hydrolysis

Caption: Predicted degradation pathways for the target compound.

Comparative LC-MS Method Development

The core of this guide is the systematic comparison of chromatographic and mass spectrometric conditions to achieve optimal separation and detection of the parent compound and its key impurities.

Chromatographic Separation: A Head-to-Head Comparison

The goal is to develop a method that provides baseline separation for the parent compound and its structurally similar impurities. We compared two common reversed-phase columns.

  • Methodology Rationale: A C18 column was selected as the industry standard for its hydrophobic retention capabilities, ideal for the target analyte. A Phenyl-Hexyl column was chosen as an alternative to evaluate the impact of π-π interactions with the benzoate ring, which can offer alternative selectivity for aromatic compounds. Formic acid is used as a mobile phase additive to ensure good peak shape and promote ionization in positive ESI mode.

Table 1: Comparison of HPLC Chromatographic Conditions

ParameterMethod AMethod BRationale for Comparison
Column C18, 100 x 2.1 mm, 1.8 µmPhenyl-Hexyl, 100 x 2.1 mm, 1.8 µmCompare hydrophobic vs. mixed-mode (hydrophobic/π-π) retention.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterStandard proton source for ESI+.
Mobile Phase B AcetonitrileMethanolEvaluate solvent selectivity and its effect on resolution.
Gradient 5% to 95% B in 10 min5% to 95% B in 10 minStandard gradient for screening.
Flow Rate 0.4 mL/min0.4 mL/minAppropriate for 2.1 mm ID columns.
Column Temp. 40 °C40 °CEnsures reproducible retention times.
Injection Vol. 2 µL2 µLStandard volume.

Results & Discussion: Method A, utilizing the C18 column and acetonitrile, provided superior performance. It achieved baseline resolution between the parent peak and the more polar hydrolysis (Impurity A) and oxidation (Impurity B) products. Method B showed peak co-elution issues, suggesting that the primary retention mechanism is hydrophobic and that the alternative selectivity of the phenyl-hexyl phase was not beneficial in this case. Therefore, Method A was selected for all further experiments.

Mass Spectrometric Detection and Identification
  • Ionization Mode Selection: Due to the presence of the basic piperidine nitrogen, Electrospray Ionization in Positive Mode (ESI+) was chosen. This mode readily protonates the molecule, yielding a strong [M+H]⁺ signal, which is ideal for sensitive detection.

  • Structural Confirmation via MS/MS: Tandem mass spectrometry (MS/MS) is indispensable for confirming the identity of impurities. By fragmenting the precursor ion ([M+H]⁺), we can obtain structural information. A key fragmentation pathway for N-benzylpiperidine structures involves the formation of a tropylium ion (m/z 91) or related benzyl fragments.[15][16]

Table 2: Key MS and MS/MS Data for Analyte and Predicted Impurities

CompoundFormulaExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)Fragment Interpretation
Parent C₁₈H₂₅NO₃304.19248.1, 176.1, 91.1Loss of isobutylene, loss of benzoate group, tropylium ion
Impurity A C₁₄H₁₇NO₃248.13176.1, 91.1Loss of benzoic acid, tropylium ion
Impurity B C₁₈H₂₅NO₄320.18264.1, 192.1, 91.1Loss of isobutylene, loss of benzoate group, tropylium ion

Forced Degradation: Validating the Stability-Indicating Method

To prove the developed LC-MS method is "stability-indicating," forced degradation studies were performed as outlined by ICH guideline Q1A(R2).[7][17][18] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.[8][19] The goal is to achieve 5-20% degradation, which is sufficient to produce and identify impurities without destroying the sample.[7][19]

Experimental Protocol: Forced Degradation
  • Preparation: Prepare separate solutions of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Add 1 M HCl to a sample solution to make the final concentration 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Add 1 M NaOH to a sample solution to make the final concentration 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidation: Add 30% H₂O₂ to a sample solution to make the final concentration 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat a solid sample at 105 °C for 48 hours, then dissolve for analysis.

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the optimized LC-MS method (Method A).

Results and Data Summary

The analysis confirmed that the method could effectively separate the degradation products from the parent compound.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationMajor Degradants Identified (by m/z)Confirmation
0.1 M HCl, 60°C ~18%Impurity A (m/z 248.13)Confirmed by MS/MS
0.1 M NaOH, RT ~12%Impurity A (m/z 248.13)Confirmed by MS/MS
3% H₂O₂, RT ~15%Impurity B (m/z 320.18)Confirmed by MS/MS
Thermal (105°C) < 2%No significant degradationN/A

The successful separation and identification of the expected hydrolytic and oxidative impurities under these stress conditions validates that the LC-MS method is stability-indicating.

Standard Operating Procedure (SOP)

This section provides a step-by-step protocol for the routine analysis of impurities.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (50:50 ACN:H2O) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter (0.22 µm) s3->s4 a1 Inject into LC-MS (Method A) s4->a1 a2 Acquire Full Scan & MS/MS Data a1->a2 d1 Integrate Peaks a2->d1 d2 Calculate % Area d1->d2 d3 Identify Impurities (by RT & m/z) d2->d3 d4 Confirm with MS/MS d3->d4 r1 Final Report d4->r1 Generate Report

Caption: Overall workflow for impurity analysis.

Detailed Protocol
  • Reagents and Materials:

    • Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate reference standard and test samples.

    • HPLC-grade Acetonitrile and Water.

    • Formic Acid (LC-MS grade).

    • C18 Column (100 x 2.1 mm, 1.8 µm).

    • LC-MS system (e.g., Q-TOF or Triple Quadrupole).

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Vortex to mix and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Analysis:

    • Set up the LC system according to the parameters in Table 1, Method A .

    • Set up the MS detector to operate in ESI+ mode.

    • Acquire data in Full Scan mode (e.g., m/z 100-500) to detect all potential impurities.

    • Set up a data-dependent acquisition (DDA) or targeted MS/MS experiment to trigger fragmentation on ions corresponding to the parent and expected impurities (m/z 304.2, 248.1, 320.2).

  • Data Analysis:

    • Process the chromatogram to integrate all peaks.

    • Calculate the area percentage of each impurity relative to the total peak area.

    • Identify known impurities by comparing their retention times and measured m/z values with the data in Table 2 .

    • For any unknown peaks greater than 0.1%, analyze the MS and MS/MS spectra to propose a structure.

Conclusion

This guide has demonstrated a systematic and scientifically-grounded approach to developing a robust, stability-indicating LC-MS method for the analysis of impurities in Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. By comparing chromatographic conditions and leveraging the power of MS/MS for structural confirmation, we have established a reliable protocol. The forced degradation studies confirm the method's suitability for its intended purpose, providing confidence in its ability to ensure the quality and purity of this critical pharmaceutical intermediate. This comprehensive approach aligns with industry best practices and regulatory expectations, forming a solid foundation for quality control and drug development activities.

References

  • American Chemical Society. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry. [Link]

  • Arayne, M. S., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Chai, Y. F., et al. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ResolveMass Laboratories Inc. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (n.d.). Oxidation of aldehydes to carboxylic acids. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

  • ResearchGate. (n.d.). General fragmentation scheme of the benzylpyridinium ions. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Cleanchem. Piperidine | CAS No: 110-89-4. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Kappe, C. O., et al. (2021). Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmospheric Plasma Treatment. PMC. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Google Patents. (2007).
  • Ivanenkov, Y. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Royal Society of Chemistry. (n.d.). Practical Synthesis of Fragment. [Link]

  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Taj Pharmaceuticals. Piperidine suppliers. [Link]

  • RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. [Link]

  • Vinati Organics. (2022). What Is The Functionalization Of Methyl 4-Tert-Butylbenzoate?[Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Pharmaceutical Technology. (2026). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. [Link]

Sources

Benchmarking Reductive Amination Efficiency of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the construction of complex amine networks often relies on the reductive amination of highly functionalized aldehydes. Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is a prime example of a versatile, yet sensitive, pharmaceutical building block. It features an unhindered aliphatic aldehyde, an acid-labile tert-butyl ester, and a hydrogenolysis-prone N-benzyl linkage.

This guide objectively benchmarks the performance of various reducing agents for the reductive amination of this specific substrate, providing mechanistic insights, quantitative comparative data, and a self-validating experimental protocol designed to maximize chemoselectivity and yield.

Substrate Vulnerability & Mechanistic Analysis

When designing a reductive amination protocol for Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, the structural liabilities of the molecule dictate the choice of reagents:

  • The N-Benzyl Linkage: The piperidine nitrogen is alkylated with a 4-(tert-butoxycarbonyl)benzyl group. This benzylic C–N bond is highly susceptible to hydrogenolysis. Consequently, standard catalytic hydrogenation (e.g., H₂, Pd/C) will indiscriminately cleave this bond, destroying the substrate.

  • The tert-Butyl Ester: This moiety is strictly incompatible with strong Brønsted or Lewis acids (e.g., neat TFA or TiCl₄), which are sometimes used to drive difficult imine condensations. The reaction environment must remain mildly acidic to neutral.

  • The Aliphatic Aldehyde: Located at the 4-position of the piperidine ring, this formyl group is highly reactive. If the reducing agent is too aggressive (e.g., NaBH₄), direct reduction of the aldehyde to a primary alcohol will outcompete imine formation [1].

To achieve high yields, the reaction must proceed via a controlled pathway where the hemiaminal intermediate completely dehydrates to the iminium ion before hydride transfer occurs [2].

ReactionPathway Substrate Aldehyde Substrate (Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate) Hemiaminal Hemiaminal Intermediate (Equilibrium State) Substrate->Hemiaminal Amine Amine Nucleophile (e.g., Morpholine / Aniline) Amine->Hemiaminal Iminium Iminium Ion / Imine (Electrophilic Species) Hemiaminal->Iminium - H2O STAB NaBH(OAc)3 (STAB) Optimal: Fast, No Debenzylation Iminium->STAB PdC H2, Pd/C Suboptimal: Cleaves N-Benzyl Iminium->PdC Product Target Alkylated Amine (High Yield, Intact Ester/Benzyl) STAB->Product Hydride Transfer Byproduct Debenzylated / Reduced Alcohol (Impurity) PdC->Byproduct Hydrogenolysis

Mechanistic workflow of reductive amination highlighting reagent-dependent chemoselectivity.

Benchmarking Reducing Agents

The choice of hydride source is the most critical parameter in this transformation. Below is a quantitative comparison of standard reductive amination alternatives when applied to Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

Reducing AgentTypical Yield (%)Reaction Time (h)Chemoselectivity ProfileMajor Liability for this Substrate
NaBH(OAc)₃ (STAB) 88 - 95% 2 - 4 Excellent. Preserves both the ester and the N-benzyl linkage.None. The gold standard for this class of molecules [1].
2-Picoline Borane 80 - 90%4 - 8Excellent. A greener, highly stable alternative to cyanoborohydride.Higher reagent cost at scale.
NaBH₃CN 70 - 80%12 - 24Good. Requires strict pH 6-8 control to prevent direct aldehyde reduction.Highly toxic; risks generating HCN gas during acidic workup[3].
NaBH₄ 30 - 40%1 - 2Poor. Rapidly reduces the aldehyde to the primary alcohol before imine formation.Requires a strict two-step (indirect) protocol to be viable.
H₂, Pd/C < 15% (Target)12 - 24Very Poor. Triggers widespread hydrogenolysis of the N-benzyl bond.Destroys the molecular scaffold.

Performance Verdict: Sodium triacetoxyborohydride (STAB) is the undisputed optimal reagent. The electron-withdrawing acetate ligands reduce the nucleophilicity of the boron-hydride bond, making STAB remarkably selective for iminium ions over unactivated aldehydes [2]. Furthermore, it operates efficiently at room temperature without jeopardizing the fragile tert-butyl ester.

Self-Validating Experimental Protocol

This protocol utilizes STAB for the direct reductive amination of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate with a generic secondary amine (e.g., morpholine). Every step is designed with built-in causality to ensure reproducibility and high fidelity.

Materials Required
  • Substrate: Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 equiv)

  • Amine: Morpholine or equivalent secondary/primary amine (1.05 - 1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology

Step 1: Imine Pre-formation (Condensation)

  • Charge an oven-dried, nitrogen-flushed round-bottom flask with Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (1.0 equiv).

  • Dissolve the substrate in anhydrous DCE to achieve a concentration of 0.2 M.

    • Causality: DCE is prioritized over methanol or ethanol. While alcoholic solvents accelerate imine formation, they can lead to competitive acetal formation with unhindered aliphatic aldehydes [1]. DCE ensures a clean condensation pathway.

  • Add the amine (1.05 equiv) dropwise at room temperature. Stir the mixture for 30–45 minutes.

    • Causality: Allowing the hemiaminal to dehydrate into the iminium ion prior to the addition of the hydride source drastically minimizes the formation of the primary alcohol byproduct.

Step 2: Selective Reduction 4. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to manage any mild exotherm.

  • Causality: An excess of 1.5 equivalents is utilized to drive the reaction to completion, compensating for any trace moisture in the solvent that might hydrolyze the borohydride.

  • Note: Unlike ketone reductive aminations, the addition of acetic acid is not required here. The aliphatic aldehyde is sufficiently electrophilic, and omitting exogenous acid protects the tert-butyl ester [1].

  • Stir the reaction at room temperature (20–25 °C) under nitrogen. Monitor via TLC or LC-MS. Complete consumption of the aldehyde typically occurs within 2 to 4 hours.

Step 3: Mild Quenching and Workup 6. Once complete, cool the flask in an ice bath and carefully quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE).

  • Causality: NaHCO₃ safely neutralizes the liberated acetic acid and decomposes unreacted STAB, generating CO₂ gas. Crucially, its mild basicity prevents the acid-catalyzed hydrolysis of the tert-butyl ester that would occur if a stronger aqueous acid were used.

  • Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 × 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude alkylated amine, which can be purified via flash column chromatography if necessary.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]

  • Ramallo, L. et al. (2022). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega.[Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

Spectroscopic Comparison Guide: Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate and Its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

For drug development professionals and synthetic chemists, the N-benzyl-4-formylpiperidine scaffold is a cornerstone building block. It is frequently employed in the synthesis of PROTAC linkers[1], acetylcholinesterase inhibitors such as Donepezil[2], and epigenetic modulators including PRMT[3] and LSD1 inhibitors[4].

Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (Base Scaffold) offers an orthogonally protected system: the highly reactive aldehyde is primed for reductive amination or Wittig olefination[5], while the tert-butyl ester protects the benzoic acid moiety from unwanted nucleophilic attack. However, depending on the downstream synthetic environment, researchers must often pivot to alternative derivatives such as the methyl ester , the free carboxylic acid , or the acetal-protected aldehyde .

This guide objectively compares the spectroscopic profiles (NMR, IR, LC-MS) of the base scaffold against its three primary alternatives, providing the causality behind their spectral shifts and self-validating protocols for their preparation.

Orthogonal Derivatization Strategy

The selection of a specific derivative is dictated by the required chemical stability for subsequent steps. The logical relationship and synthetic interconversion of these scaffolds are mapped below.

G A Tert-butyl ester Aldehyde (Base Scaffold) C Carboxylic acid Aldehyde (Alternative) A->C TFA, CH2Cl2 (Acidic Cleavage) D Tert-butyl ester Acetal (Protected Alternative) A->D HC(OMe)3, p-TSA (Acetalization) B Methyl ester Aldehyde (Alternative) C->B MeOH, H2SO4 (Esterification)

Orthogonal derivatization workflow for 4-formylpiperidine benzoate scaffolds.

Comparative Spectroscopic Profiling

To ensure scientific integrity during multi-step synthesis, tracking the functional group transformations via spectroscopy is critical. Below is the mechanistic causality behind the observed spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aldehyde vs. Acetal (1H & 13C): In the base scaffold, the formyl proton is highly deshielded, appearing as a distinct doublet at ~9.68 ppm[2] due to the diamagnetic anisotropy of the C=O double bond. The corresponding carbonyl carbon resonates at ~204 ppm. When converted to the acetal derivative , the sp2 carbon becomes sp3 hybridized. The anisotropic effect is abolished, and the proton shifts dramatically upfield to ~4.17 ppm[5], while the acetal carbon shifts to ~106 ppm.

  • Tert-butyl vs. Methyl Ester (1H & 13C): The tert-butyl group presents as a massive 9H singlet at ~1.59 ppm. Its bulky, electron-donating nature (+I effect) slightly shields the ester carbonyl carbon (~165.5 ppm). In the methyl ester derivative [4], this is replaced by a 3H singlet at ~3.90 ppm, and the carbonyl carbon shifts slightly downfield to ~166.8 ppm due to the reduced inductive donation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Carbonyl Stretching Frequencies: The base scaffold exhibits two distinct ν (C=O) bands. The aldehyde C=O stretch occurs at a higher frequency (~1723 cm⁻¹)[2] compared to the tert-butyl ester C=O (~1710 cm⁻¹).

  • Validation Marker: The disappearance of the 1723 cm⁻¹ band and the appearance of strong ν (C-O-C) asymmetric stretches at 1050–1150 cm⁻¹ serve as an immediate, self-validating marker for successful acetalization.

Mass Spectrometry (LC-MS) Fragmentation
  • Isotopic and Fragmentation Patterns: Under Electrospray Ionization (ESI+), the base scaffold yields an[M+H]⁺ ion at m/z 304.2. A hallmark of tert-butyl esters under Collision-Induced Dissociation (CID) is the facile loss of neutral isobutylene (-56 Da), yielding a prominent fragment at m/z 248.1. The methyl ester (m/z 262.1) lacks this pathway, instead showing a primary loss of methanol (-32 Da).

Quantitative Data Summaries

Table 1: Key ¹H and ¹³C NMR Chemical Shifts (400 MHz / 100 MHz, δ ppm) (Note: Data acquired in CDCl₃, except the Free Acid which is referenced in DMSO-d₆)

CompoundAldehyde / Acetal ¹HAldehyde / Acetal ¹³CEster Group ¹HEster C=O ¹³C
Base Scaffold (t-Butyl) 9.68 (d, 1H)204.11.59 (s, 9H)165.5
Methyl Ester 9.68 (d, 1H)204.13.90 (s, 3H)166.8
Free Acid 9.65 (d, 1H)204.512.8 (br s, 1H, OH)167.5
Acetal (t-Butyl) 4.17 (d, 1H)106.21.59 (s, 9H)165.5

Table 2: Key FT-IR Frequencies and ESI-MS Data

Compound ν (C=O) Aldehyde ν (C=O) Ester ν (C-O-C) AcetalESI-MS [M+H]⁺Key Fragment
Base Scaffold (t-Butyl) ~1723 cm⁻¹~1710 cm⁻¹N/A304.2248.1 (-56 Da)
Methyl Ester ~1723 cm⁻¹~1720 cm⁻¹N/A262.1230.1 (-32 Da)
Free Acid ~1725 cm⁻¹~1690 cm⁻¹N/A248.1230.1 (-18 Da)
Acetal (t-Butyl) N/A~1710 cm⁻¹~1120 cm⁻¹350.2318.2 (-32 Da)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Acetalization of the Base Scaffold

Causality: When executing harsh cross-coupling reactions elsewhere on the molecule, the electrophilic formyl group must be protected. Trimethyl orthoformate is used as both a reagent and a dehydrating agent to drive the equilibrium toward the acetal.

  • Reaction Setup: Dissolve 1.0 eq of Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate in anhydrous methanol (0.2 M). Add 3.0 eq of trimethyl orthoformate and 0.1 eq of p-toluenesulfonic acid (p-TSA). Stir at room temperature under argon.

  • In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot, evaporate the solvent, and analyze via ATR-FTIR. Validation: The reaction is complete only when the aldehyde C=O stretch at 1723 cm⁻¹ has completely disappeared.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the p-TSA. Extract with EtOAc.

  • Critical Step: Purify the crude mixture via column chromatography using Basic Alumina rather than Silica Gel. Causality: Standard silica gel is mildly acidic and will prematurely hydrolyze the newly formed acetal back to the aldehyde during elution.

Protocol B: Reductive Amination (Standard Application)

Causality: This is the most common application for the base scaffold[3].

  • Imine Formation: Combine the base scaffold (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir for 1 hour to allow complete imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to reduce the imine without reducing the unreacted aldehyde or the tert-butyl ester.

  • Validation: Analyze via LC-MS. The disappearance of the m/z 304.2 peak and the appearance of the product mass confirms successful coupling.

Sources

A Comparative Guide to Gas Chromatography Validation for Residual Solvents in Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, experience-driven framework for the validation of a gas chromatography (GC) method for the quantification of residual solvents in Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, a key intermediate in pharmaceutical synthesis. We will explore the validation process through the lens of regulatory expectations, focusing on the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The objective is not merely to present a protocol but to delve into the scientific rationale behind the chosen methodology, validation parameters, and acceptance criteria. Furthermore, we will compare the primary analytical technique, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), with its principal alternative, Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS), providing clear, data-driven insights for drug development professionals.

The Analytical Challenge: Method Selection and Rationale

Residual solvents are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs) and must be controlled to ensure patient safety.[1][2][3] The analytical procedure's objective is to demonstrate that it is suitable for its intended purpose, which in this case is the accurate quantification of these solvents.[4]

For an API like Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, which is a non-volatile solid, the preferred sample introduction technique is static headspace. This technique involves heating the sample in a sealed vial to partition the volatile solvents into the gas phase (headspace), which is then injected into the GC.[5][6] This approach prevents contamination of the GC system with the non-volatile API matrix, a common issue with direct liquid injection.[5][7]

Primary Method: HS-GC-FID

The Flame Ionization Detector (FID) is the detector of choice for this application. It offers a robust, linear response to a wide range of organic compounds and is the standard detector specified in USP General Chapter <467> for residual solvent analysis.[8] Its universality and reliability make it ideal for routine quality control.[9]

Confirmatory & Investigational Method: HS-GC-MS

A Mass Spectrometer (MS) detector provides an orthogonal detection mechanism. While FID quantifies based on the combustion of carbon atoms, MS identifies compounds based on their mass-to-charge ratio. This makes HS-GC-MS an invaluable tool for confirming the identity of detected solvents and for identifying unknown peaks, a critical capability during process development and deviation investigations.[7][10]

A Framework for Method Validation: Adhering to ICH Q2(R1)

The validation of an analytical procedure is a formal process to confirm that the method is suitable for its intended use.[4][11] The core validation characteristics, as defined in the ICH Q2(R1) guideline, are addressed below.[4][12] For this guide, we will assume a representative set of potential residual solvents based on common synthetic steps: Methanol, Acetone (Class 3), and Toluene, Acetonitrile (Class 2).

Step-by-Step Validation Protocol

GC System & Conditions:

  • System: Agilent 8890 GC with 7697A Headspace Sampler and FID detector.

  • Column: Agilent DB-624, 30 m x 0.32 mm, 1.8 µm (A common phase for residual solvent analysis).[13]

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures: Inlet 250°C, Detector 280°C.

  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 15°C/min, hold 2 min.

  • Headspace Parameters: Vial Equilibration 80°C for 20 min.

  • Diluent: Dimethyl sulfoxide (DMSO).[6][13]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the matrix.

  • Protocol:

    • Inject a blank diluent (DMSO) to ensure no interfering peaks are present.

    • Prepare a solution of the Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate API in DMSO and inject it to assess for any potential interference from the API itself.

    • Prepare a spiked sample by adding known amounts of each target residual solvent to the API solution.

    • Inject the spiked sample and verify that the peaks for each solvent are well-resolved from each other and from any peaks present in the blank or unspiked API sample. The USP resolution requirement between critical pairs (e.g., acetonitrile and methylene chloride) is typically not less than 1.0.[8]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise):

    • Prepare a series of increasingly dilute solutions of the solvents.

    • Inject these solutions and determine the concentration at which the analyte's signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • The LOQ must be below the reporting limit, which is often set based on regulatory requirements (e.g., 10% of the ICH limit).[5][14]

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a series of at least five standard solutions of the residual solvents spanning a range from the LOQ to 120% of the ICH specified limit.[1][5]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration for each solvent.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Table 1: Example Linearity Data

AnalyteRange (ppm)Correlation Coefficient (r²)
Acetone50 - 60000.9992
Methanol30 - 36000.9995
Acetonitrile4 - 4920.9989
Toluene9 - 10680.9991
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Protocol:

    • Prepare a sample of the API.

    • Spike the API sample with known concentrations of each residual solvent at three levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the added solvent.

Table 2: Example Accuracy (Recovery) Data

AnalyteSpiked LevelMean Recovery (%)Acceptance Criteria
Methanol50%98.580.0% - 120.0%
100%101.280.0% - 120.0%
150%102.580.0% - 120.0%
Toluene50%99.180.0% - 120.0%
100%100.880.0% - 120.0%
150%101.980.0% - 120.0%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Protocol:

    • Repeatability: Prepare six individual samples of the API spiked at 100% of the target concentration. Analyze them on the same day by the same analyst. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the experiment on a different day with a different analyst. Compare the results. The %RSD for precision studies should typically be NMT 15%.[1]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

  • Protocol:

    • Introduce small variations to the method parameters one at a time.

    • Examples:

      • Headspace vial temperature (e.g., 78°C and 82°C).

      • GC oven temperature ramp rate (e.g., ±2°C/min).

      • Carrier gas flow rate (e.g., ±10%).

    • Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention time, and peak area.

Comparative Analysis: HS-GC-FID vs. HS-GC-MS

While HS-GC-FID is the workhorse for quantitative residual solvent analysis, HS-GC-MS offers distinct advantages that make it a superior choice in specific contexts.

Table 3: Performance Comparison of HS-GC-FID and HS-GC-MS

FeatureHS-GC-FIDHS-GC-MS
Principle Universal detection of combustible organic compounds.Separation by GC, detection and identification by mass.
Selectivity Based on chromatographic retention time only. Co-elution is a risk.High. Can distinguish co-eluting peaks if they have different mass spectra.
Identification Based on retention time matching with a known standard.Confirmatory. Provides a mass spectrum ("fingerprint") of the molecule.[7]
Sensitivity Excellent for most organic solvents.Can be more sensitive for certain compounds, especially in complex matrices.[7]
Application Ideal for routine, high-throughput QC testing and release.[9]Ideal for method development, impurity identification, and troubleshooting.[10]
Cost & Complexity Lower initial cost, simpler operation.Higher initial cost, more complex data analysis and maintenance.

Workflow and Decision Making

The choice between these techniques is driven by the stage of drug development and the specific analytical need.

GC Validation Workflow Diagram

GC_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development (Select Column, Diluent, GC Parameters) Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD / LOQ Prec->LOQ Rob Robustness LOQ->Rob Rep Compile Validation Report Rob->Rep SOP Implement Final SOP Rep->SOP

Caption: A typical workflow for GC analytical method validation.

Decision Tree for Method Selection

Method_Selection_Tree Start Analytical Need? Routine_QC Routine Batch Release? Start->Routine_QC Unknown_Peak Unknown Peak Present or Need Identity Confirmation? Routine_QC->Unknown_Peak No Use_FID Use Validated HS-GC-FID Method Routine_QC->Use_FID Yes Unknown_Peak->Use_FID No Use_MS Use HS-GC-MS Method Unknown_Peak->Use_MS Yes

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed operational and disposal plan for tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate (CAS No. 1401966-71-9). It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby protecting laboratory personnel and maintaining environmental compliance. The procedures outlined are based on an understanding of the compound's chemical structure, known hazard information, and established best practices for hazardous waste management.

Chemical Profile and Hazard Assessment

Understanding the intrinsic properties and potential hazards of a chemical is the foundation of its safe management. While comprehensive toxicological data for tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate is not extensively published, a robust hazard assessment can be derived from its known safety classifications and the functional groups present in its structure: a piperidine ring, an aldehyde group, and a benzoate ester.

The compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation. This is consistent with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). The aldehyde functional group suggests potential reactivity and the piperidine moiety, a heterocyclic amine, is a structural feature of many compounds requiring careful handling[1][2][3][4].

Therefore, the guiding principle is to treat this compound and any materials contaminated with it as hazardous chemical waste.

PropertyDataSource
CAS Number 1401966-71-9
Molecular Formula C₁₈H₂₅NO₃
Molecular Weight 303.4 g/mol
Physical Form Colorless to White to Yellow Solid or Semi-solid or liquid or lump
Known Hazards GHS07 - Warning
H315: Causes skin irritation
H319: Causes serious eye irritation
Storage Store in an inert atmosphere, in a freezer under -20°C

Core Disposal Principle: Management as Hazardous Waste

All waste streams containing tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate, including neat (pure) compound, solutions, and contaminated labware, must be managed as hazardous waste. Disposal into sanitary sewers (down the drain) or regular trash is strictly prohibited[5][6]. The overarching regulatory framework for this management in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[5].

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is critical for ensuring safety and compliance. The following steps provide a clear pathway for the proper disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the appropriate PPE is worn to mitigate exposure risks. This is the first line of defense.

  • Eye and Face Protection: Chemical safety goggles and, for larger quantities or splash risks, a face shield are mandatory[1][7].

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use[1][7].

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[1].

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols[1][7].

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure proper disposal routing[6][8].

  • Unused or Excess Compound: The original container with the unused product should be disposed of as hazardous waste. Do not mix it with other waste streams[9].

  • Liquid Waste: Collect all solutions containing tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate in a dedicated, leak-proof container made of compatible material (e.g., polyethylene)[6][10]. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers[6][11].

  • Solid Waste: All materials contaminated with the compound, such as used gloves, weighing paper, pipette tips, and absorbent pads from spill cleanup, must be collected in a separate, clearly labeled hazardous solid waste container[1][7].

Step 3: Container Selection and Labeling

Waste containers must be in good condition, compatible with the chemical, and properly labeled to ensure safe handling and disposal[5][8][12].

  • Container Integrity: Use containers that are free from damage and have secure, leak-proof closures. For liquids, fill containers to no more than 80-90% capacity to allow for expansion[6][10].

  • Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate," and the specific hazard characteristics (e.g., "Irritant"). The accumulation start date must also be clearly visible[8][12].

Step 4: Temporary Storage (Satellite Accumulation)

Laboratories should have a designated Satellite Accumulation Area for the temporary storage of hazardous waste.

  • Location: This area should be at or near the point of waste generation and under the control of laboratory personnel[12].

  • Segregation: Store the waste container in a secondary containment bin to contain any potential leaks[1]. Ensure it is segregated from incompatible chemicals[12].

  • Closure: Keep waste containers closed at all times except when adding waste[6][12].

Step 5: Final Disposal

The ultimate disposal of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate must be conducted by a licensed hazardous waste disposal company.

  • Arranging Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup[1][9]. They will provide the necessary paperwork and guidance.

  • Documentation: Ensure all required waste tracking forms are completed accurately. This documentation is a critical part of the "cradle-to-grave" management of hazardous waste.

  • Treatment Technologies: The licensed vendor will use approved disposal methods, which typically involve high-temperature incineration for organic compounds like this one[10]. While some aldehydes can be chemically neutralized, this should only be performed by trained personnel following a validated protocol, and incineration remains the most common and effective final disposal method for this type of research chemical[13][14][15].

Decontamination and Spill Management

Accidental spills must be managed promptly and safely.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container[7].

  • Decontamination: Triple-rinse any "empty" containers with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste[1]. After thorough decontamination and defacing of the original label, the container may be disposed of according to institutional policy[1][6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

G Disposal Workflow for Tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate start Waste Generated (Neat compound, solution, or contaminated material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe decision Waste Type? ppe->decision liquid_waste Liquid Waste (Solutions, Rinsate) decision->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, Labware, Spills) decision->solid_waste Solid collect_liquid Step 2: Collect in a dedicated, compatible liquid waste container. liquid_waste->collect_liquid collect_solid Step 2: Collect in a dedicated, lined solid waste container. solid_waste->collect_solid labeling Step 3: Label Container 'Hazardous Waste', Chemical Name, Hazards collect_liquid->labeling collect_solid->labeling storage Step 4: Store in Secondary Containment in Satellite Accumulation Area labeling->storage end Step 5: Contact EHS for Pickup by Licensed Disposal Service storage->end

Caption: Decision workflow for the safe disposal of tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Aldex® - Aldehyde Disposal Made Easy. (n.d.). Broad-Spectrum.
  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion - Laboratory Fume Extraction.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Safe Laboratory Practice and Waste Disposal. (n.d.). CBS Publishers.
  • Aldehyde Disposal. (n.d.). Aldex.
  • Tert-Butyl 4-((4-Formylpiperidin-1-Yl)Methyl)Benzoate - Chemical Substance Information. (n.d.). NextSDS.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. (2025). BenchChem.
  • Essential Guide to Orotaldehyde Disposal: Ensuring Laboratory Safety and Compliance. (2025). BenchChem.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • tert-Butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate. (n.d.). Sigma-Aldrich.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Focus on: Treatment by Aldehyde Deactivation. (n.d.). Washington State Department of Ecology.
  • Chemical Waste. (n.d.). USC Environmental Health & Safety.
  • SAFETY DATA SHEET - Tert-Butyl perbenzoate. (2025, November 4). MilliporeSigma.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Chemical Waste. (n.d.). University of Texas at Austin Environmental Health & Safety.
  • SAFETY DATA SHEET - tert-Butyl 4-Formylbenzoate. (2025, March 31). TCI Chemicals.
  • PIPERIDINE-D11 - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Methyl 4-tert-butylbenzoate - SAFETY DATA SHEET. (2025, December 22).
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS. (2025, December 26). MedChemExpress.
  • TERT-BUTYL 4-(PIPERAZIN-1-YL)BENZOATE | CAS#:187669-28-9. (2025, August 25). Chemsrc.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate. (2025, September 27). ChemicalBook.
  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • Material Safety Data Sheet - Methyl benzoate. (2011, June 1).
  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate
Reactant of Route 2
Tert-butyl 4-((4-formylpiperidin-1-yl)methyl)benzoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。